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  • Product: (R)-6-Hexyltetrahydro-2H-pyran-2-one
  • CAS: 108861-12-7

Core Science & Biosynthesis

Foundational

The Biosynthesis of (R)-6-Hexyltetrahydro-2H-pyran-2-one: A Technical Guide to Enzymatic and Metabolic Pathways

Executive Summary (R)-6-Hexyltetrahydro-2H-pyran-2-one, universally identified in the flavor and fragrance industry as (R)-δ-undecalactone, is a high-value, medium-chain length lactone characterized by its profound cream...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-6-Hexyltetrahydro-2H-pyran-2-one, universally identified in the flavor and fragrance industry as (R)-δ-undecalactone, is a high-value, medium-chain length lactone characterized by its profound creamy, peach, and coconut olfactory profile[1]. Historically, industrial production has relied on chemical synthesis—such as the oxidation of 2-hexylcyclopentanone using peracids or the Cannizzaro-type rearrangement of 2-hexylglutaraldehyde[2]. However, chemical routes inherently yield racemic mixtures and require harsh reagents.

To meet the stringent regulatory demands for "natural" and enantiopure ingredients in drug development and biotechnology, research has pivoted toward microbial and enzymatic biosynthesis. This whitepaper dissects the core biosynthetic architectures, the mechanistic causality behind enzyme selection, and provides a self-validating protocol for the stereoselective production of (R)-δ-undecalactone.

Core Biosynthetic Architectures

The biological synthesis of δ-undecalactone diverges into two primary, highly engineered strategies: de novo fatty acid hydroxylation and biocatalytic Baeyer-Villiger oxidation.

De Novo Biosynthesis via Cytochrome P450 (CYP102A1)

This pathway leverages the native lipid metabolism of microbial hosts (such as Escherichia coli or yeast) coupled with heterologous enzyme engineering. The process begins with the synthesis of undecanoic acid (a C11 fatty acid). A highly regioselective mutant of Cytochrome P450 BM3 (from Priestia megaterium) is introduced to hydroxylate the carbon chain specifically at the C5 (delta) position[3]. The resulting intermediate, 5-hydroxyundecanoic acid, undergoes spontaneous intramolecular esterification (lactonization) under slightly acidic conditions, releasing a water molecule to form the thermodynamically stable δ-lactone ring[3].

Biocatalytic Baeyer-Villiger Oxidation

When absolute stereocontrol is required to yield the specific (R)-enantiomer, biocatalytic oxidation using Baeyer-Villiger Monooxygenases (BVMOs) is the gold standard. Cyclohexanone monooxygenase (CHMO, EC 1.14.13.22) from Acinetobacter calcoaceticus catalyzes the insertion of an oxygen atom into the cyclic ketone precursor, 2-hexylcyclopentanone[4]. Utilizing NADPH and molecular oxygen, the reaction proceeds via a chiral Criegee intermediate, yielding the expanded 6-membered lactone ring with exceptional enantioselectivity.

BiosyntheticPathways PrecursorA Undecanoic Acid (C11 Fatty Acid) EnzymeA Cytochrome P450 BM3 (Engineered CYP102A1) PrecursorA->EnzymeA IntermediateA 5-Hydroxyundecanoic Acid EnzymeA->IntermediateA O₂, NAD(P)H Regioselective C5-Hydroxylation Spontaneous Spontaneous Lactonization (pH < 6.0, -H₂O) IntermediateA->Spontaneous Product (R)-6-Hexyltetrahydro-2H-pyran-2-one ((R)-δ-Undecalactone) Spontaneous->Product PrecursorB 2-Hexylcyclopentanone EnzymeB Baeyer-Villiger Monooxygenase (CHMO, EC 1.14.13.22) PrecursorB->EnzymeB EnzymeB->Product O₂, NADPH Enantioselective Ring Expansion

Core biosynthetic pathways for (R)-δ-undecalactone via P450 hydroxylation and BVMO oxidation.

Mechanistic Causality & Stereochemical Control

Understanding the why behind these pathways is critical for scaling and optimization:

  • Regioselectivity of P450 BM3: Wild-type BM3 natively hydroxylates fatty acids at the ω-1 to ω-3 positions. To produce δ-lactones, the enzyme must be engineered via directed evolution to shift its regioselectivity strictly to the C5 position. Off-target hydroxylation at C4 would causally result in the formation of γ-undecalactone instead, ruining the target olfactory profile[3].

  • Stereochemical Impact on Receptor Binding: The chirality of the lactone heavily dictates sensory perception. The (R)-(+)-δ-undecalactone has a remarkably low odor threshold of 100 ppb and presents a sweeter, creamier profile compared to its (S)-enantiomer[5]. BVMOs enforce this stereochemistry naturally; the chiral environment of the enzyme's active site dictates the migratory aptitude of the alkyl group during the breakdown of the Criegee intermediate, ensuring >95% enantiomeric excess (ee).

  • Cofactor Regeneration Causality: BVMOs strictly require NADPH[4]. In whole-cell biotransformations, this requirement is causally linked to the addition of a co-substrate like glucose. The host cell's endogenous glucose-6-phosphate dehydrogenase oxidizes the glucose, regenerating NADP⁺ to NADPH, thereby maintaining the catalytic cycle without the need for expensive exogenous cofactors.

Quantitative Performance Metrics

Biosynthetic RoutePrimary BiocatalystPrecursor SubstrateTypical Titer / YieldEnantiomeric Excess (ee)Key Technical Advantage
De Novo Hydroxylation Engineered CYP102A1 (P450 BM3)Undecanoic Acid~0.5 - 3.5 mg/LModerateUtilizes renewable carbon sources; true de novo synthesis[3].
Baeyer-Villiger Oxidation Cyclohexanone Monooxygenase (CHMO)2-Hexylcyclopentanone>80% Conversion>95% (R)-isomerExceptional stereocontrol; scalable whole-cell kinetics[4].

Self-Validating Experimental Protocol: Whole-Cell Biotransformation

Objective: Enantioselective synthesis of (R)-δ-undecalactone using recombinant E. coli expressing CHMO.

System Design (Causality): Lactones are inherently lipophilic and toxic to microbial membranes. To prevent premature cell death and false-negative conversion rates, this protocol employs a biphasic system (aqueous medium + organic overlay). This setup is self-validating: it continuously extracts the product, driving the equilibrium forward while protecting the biocatalyst, ensuring that any lack of yield is due to enzyme inactivity rather than product inhibition.

Step-by-Step Methodology
  • Heterologous Expression: Inoculate E. coli BL21(DE3) harboring the CHMO plasmid into Terrific Broth (TB) supplemented with appropriate antibiotics. Grow at 37°C until OD₆₀₀ reaches 0.6–0.8. (Causality: TB's high yeast extract and glycerol content support the robust biomass accumulation required for high-titer biocatalysis).

  • Low-Temperature Induction: Induce expression with 0.1 mM IPTG and immediately lower the incubation temperature to 20°C for 16 hours. (Causality: CHMO is prone to misfolding. Low-temperature induction slows translation, ensuring proper folding and functional incorporation of the FAD prosthetic group).

  • Biphasic Biotransformation: Harvest cells and resuspend in 50 mM phosphate buffer (pH 7.4). Add 1% (w/v) glucose and 10 mM 2-hexylcyclopentanone dissolved in a 20% (v/v) bis(2-ethylhexyl)phthalate (BEHP) organic overlay. (Causality: Glucose fuels the pentose phosphate pathway to regenerate NADPH. The BEHP overlay acts as a thermodynamic sink, extracting the toxic δ-undecalactone as it forms).

  • Chiral GC-MS Analysis: Extract the organic phase, dry over anhydrous Na₂SO₄, and analyze via Gas Chromatography-Mass Spectrometry using a chiral capillary column (e.g., Hydrodex β-TBDAc). (Causality: Standard GC cannot differentiate enantiomers. A chiral stationary phase is strictly required to validate the ee% of the (R)-isomer).

Workflow Step1 1. Strain Cultivation (E. coli + CHMO) Step2 2. Enzyme Induction (IPTG, 20°C) Step1->Step2 Step3 3. Biotransformation (+ Substrate & Glucose) Step2->Step3 Step4 4. Biphasic Extraction (Resin/Solvent) Step3->Step4 Step5 5. Chiral GC-MS (ee% & Yield Analysis) Step4->Step5

Self-validating biotransformation workflow for enantiopure (R)-δ-undecalactone production.

References[2] ScenTree.co. Delta-undecalactone (CAS N° 710-04-3). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVL-vGGMYXzjKE6ACH8-5hiVqc73oZ1EXfOm9e8my0CP5Q_iWEtZwfNTUyTvs5TNRnIzlw7Fs11ciU6khb1ylhSW7Wjihst9SMk4caiOoqu9l48HEWDaSD118gE5PtMBDmE4RXx4bEd87wotCidw==[1] CymitQuimica. CAS 710-04-3: δ-Undecalactone. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu-I-tT6lDerQNtfHfM-A3jrAmX_Elvn0pdrA6SXVsZn6imqMGJQOZ1bFISa_etPjl8Vc2XCxIY8YN_6koo4lEvoChARzoluNjUXwzrcjW75GCuOC29RdaCZWXXL-yEEdp[3] PubMed (NIH). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuzr-7GD3VxlbPVeGT9Yhh2h7NMQYrtCNXuhO59lg9Z-TKFbGUszv4sMFTTVA49nrlN2czpSTm9e115QvNcetUmwrSy5HF_kYGFLhVPwxL6_kJqei6dkm_ClcUfbQk0-u3JFR9[5] Leffingwell. The delta-Undecalactones: Chirality & Odour Perception. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENtin4eNb4J29PP32qj6o8SvlgQ__UGC5JqVPwK5-a9rXLbRhuLvQHvhny_wMDWxMCwhutpTrf86MS_ADRloN4tdyZOsbAlypag_wL9zX55kkbXWOKox1aQZSiW6JXzWTWXeqq3AOApeitJUu0KWhomWk_LGpjfA==[4] BRENDA Enzyme Database. Information on EC 1.14.13.22 - cyclohexanone monooxygenase. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECPk6zVWCNXDRTqH8p75B-x8dzibfvRhoKN_uwiLbVQo0DB9t3SltKmi_l7OO0Pn7KaoMrZPQLJdUPv_uWcinLS79AZDmHViMQirhsoazj5BccNGN2SZdkjz9lkv6pdX9jYIgmK46M13IOPTXTqN6mB0OwSw==

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Exploratory

Disrupting Insect Olfactory and Pheromone Communication: The Role of (R)-6-Hexyltetrahydro-2H-pyran-2-one

Executive Summary In the field of medical entomology and vector control, the manipulation of insect olfactory networks has shifted from broad-spectrum neurotoxins to highly targeted semiochemicals. (R)-6-Hexyltetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of medical entomology and vector control, the manipulation of insect olfactory networks has shifted from broad-spectrum neurotoxins to highly targeted semiochemicals. (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as δ -undecalactone) is a naturally occurring aliphatic lactone that has emerged as a disruptive modulator of insect communication[1]. While classical pheromones dictate intra-specific mating and aggregation, δ -undecalactone functions as a potent inter-specific spatial repellent[1]. By directly antagonizing the Odorant Receptor (OR) complexes used by insects to detect host kairomones and aggregation pheromones, this compound effectively "blinds" vectors such as Anopheles gambiae to their targets[2]. This whitepaper details the mechanistic action, experimental validation, and field deployment of this molecule in advanced "Push-Pull" vector control systems.

Molecular Mechanism: Modulation of the OR-Orco Complex

Insect olfactory communication is governed by heteromeric ligand-gated ion channels located on the dendritic membranes of olfactory receptor neurons (ORNs). These channels consist of a highly divergent Odorant Receptor (OR) tuned to specific volatiles, and a highly conserved co-receptor (Orco)[2].

Research into the olfactory receptors of An. gambiae has demonstrated that δ -undecalactone exhibits a high binding affinity to specific receptor subtypes, particularly AgOR48 [3]. Unlike standard repellents such as DEET—which exhibit a complex mix of agonistic and antagonistic properties that can sometimes inadvertently activate indole-sensitive receptors— δ -undecalactone acts as a highly efficacious antagonist. Upon binding to the OR-Orco complex, the lactone induces prolonged hyperpolarization or competitive blockade, preventing the influx of Ca2+ and Na+ cations[2]. This prevents membrane depolarization, effectively silencing the ORNs responsible for tracking host plumes and mating pheromones.

OR_Signaling Kairomone Host Kairomones & Pheromones OR_Orco OR-Orco Receptor Complex (e.g., AgOR48) Kairomone->OR_Orco Binds (Agonist) DeltaLactone (R)-6-Hexyltetrahydro- 2H-pyran-2-one DeltaLactone->OR_Orco Binds (Antagonist/Modulator) IonChannel Cation Channel Opening (Ca2+, Na+) OR_Orco->IonChannel Activation Inhibition Signal Silencing / Hyperpolarization OR_Orco->Inhibition Blockade by Lactone Depolarization Membrane Depolarization IonChannel->Depolarization Behavior Host-Seeking & Mating Behavior Depolarization->Behavior Inhibition->Behavior Disrupts

Fig 1: Molecular modulation of the insect OR-Orco complex by (R)-6-Hexyltetrahydro-2H-pyran-2-one.

Experimental Workflows & Methodologies

To rigorously validate the efficacy of δ -undecalactone, drug development professionals and entomologists rely on a two-tiered validation system: ex vivo receptor profiling followed by in vivo behavioral assays.

Ex Vivo Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

To isolate the exact receptor interactions without the noise of the insect's broader nervous system, the TEVC assay utilizing Xenopus laevis oocytes is the gold standard[2].

  • Causality of Model Choice: Oocytes are utilized because they lack endogenous insect odorant receptors. This provides a "zero-background" medium, ensuring that any recorded electrical activity is strictly the result of the exogenously introduced AgOR reacting to the lactone.

  • Self-Validating Protocol:

    • cRNA Microinjection: Synthesize capped cRNA encoding An. gambiae AgOR48 and Orco. Microinject 27.6 ng of each into mature Xenopus oocytes.

    • Incubation: Incubate at 18°C for 3–5 days in ND96 buffer to allow the OR-Orco complexes to assemble and embed into the cell membrane.

    • Voltage Clamping: Place the oocyte in a perfusion chamber. Impale with two glass microelectrodes (filled with 3M KCl) and clamp the membrane potential at -80 mV.

    • Perfusion & Recording: Perfuse the oocyte with varying concentrations of δ -undecalactone ( 10−6 to 10−3 M).

    • Internal Validation: The system is self-validating through the use of a known agonist (e.g., 1-octen-3-ol) as a positive control and ND96 buffer as a negative baseline. If the positive control triggers an inward current but the lactone suppresses it, true antagonism is confirmed, ruling out cell death or receptor misfolding.

In Vivo Behavioral Assay: Semi-Field "Push-Pull" Strategy

Once receptor antagonism is confirmed, the compound's spatial repellency is tested in a semi-field "Push-Pull" setup[1].

  • Causality of Formulation: δ -undecalactone is highly volatile. Direct application to surfaces results in rapid dissipation. Therefore, microencapsulation via an oil-in-water emulsion into a porous polymer matrix (like poly-lactic acid) is non-negotiable for field deployment, extending the release profile from hours to months[4].

  • Self-Validating Protocol:

    • Hut Setup: Construct traditional experimental huts within a large, climate-controlled screenhouse.

    • The "Push": Impregnate cotton netting with microencapsulated δ -undecalactone and install it around the eaves of the hut to act as a spatial repellent barrier[1].

    • The "Pull": Place an odor-baited MM-X trap (dispensing synthetic human host volatiles and CO2​ ) 5 meters outside the hut to divert repelled insects[1].

    • Execution & Isolation: Release 200 starved, female An. gambiae mosquitoes at dusk. The experimental design utilizes paired control huts (untreated) and pull-only huts to mathematically isolate the specific variance contributed by the lactone "push," ensuring the reduction metrics are artifact-free[1].

PushPull Mosquito Host-Seeking Mosquito House Human Dwelling (Host Volatiles) Mosquito->House Attracted Pull Odor-Baited Trap (Pull) Mosquito->Pull PULL (Diverts) Push Eaves treated with Lactone (Push) House->Push Deployed at entry Push->Mosquito PUSH (Repels) Outcome Population Reduction (>95% Blockage) Pull->Outcome Trapped & Killed

Fig 2: Push-Pull vector control strategy utilizing the lactone as a spatial repellent.

Quantitative Efficacy Data

The integration of (R)-6-Hexyltetrahydro-2H-pyran-2-one into vector control systems has yielded unprecedented reductions in mosquito house entry, vastly outperforming traditional botanical and synthetic repellents when used in a Push-Pull configuration[1].

Table 1: Comparative Efficacy of Spatial Repellents in Semi-Field Push-Pull Systems

Semiochemical / CompoundPrimary Mechanism of ActionHouse Entry Reduction (Push Only)House Entry Reduction (Push-Pull)Longevity (Microencapsulated)
DEET OR Antagonist / Agonist~30 - 40%~60%< 24 hours
PMD (para-menthane-3,8-diol) OR Modulator45.7%~70 - 80%~ 1 week
Catnip Essential Oil OR Modulator56.5%~80%~ 1 week
(R)-6-Hexyltetrahydro-2H-pyran-2-one OR Antagonist / Hyperpolarization81.5% 95.5% > 6 months

Data synthesized from semi-field trials targeting Anopheles gambiae sensu stricto[1],[4].

References

  • Carey, A. F., Wang, G., Su, C. Y., Zwiebel, L. J., & Carlson, J. R. (2010). Odor reception in the malaria mosquito Anopheles gambiae. Nature, 464(7285), 66-71. URL:[Link]

  • Menger, D. J., Otieno, B., de Rijk, M., Mukabana, W. R., van Loon, J. J., & Takken, W. (2014). A push-pull system to reduce house entry of malaria mosquitoes. Malaria Journal, 13(1), 119. URL:[Link]

  • Menger, D. J., Omusula, P., Holdinga, M., Homan, T., Carreira, A. S., Vandendaele, P., ... & Takken, W. (2015). Field Evaluation of a Push-Pull System to Reduce Malaria Transmission. PLoS ONE, 10(4), e0123415. URL:[Link]

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Protocols & Analytical Methods

Method

Ring-opening polymerization of (R)-6-Hexyltetrahydro-2H-pyran-2-one for biodegradable plastics

Application Note: Ring-Opening Polymerization of (R)-6-Hexyltetrahydro-2H-pyran-2-one for Biodegradable Elastomers Executive Summary The transition toward sustainable, biodegradable plastics requires the development of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ring-Opening Polymerization of (R)-6-Hexyltetrahydro-2H-pyran-2-one for Biodegradable Elastomers

Executive Summary

The transition toward sustainable, biodegradable plastics requires the development of bio-sourced monomers capable of forming high-performance polymers. (R)-6-Hexyltetrahydro-2H-pyran-2-one , commonly known as δ -undecalactone , is a naturally occurring 11-carbon lactone found in various fruits and dairy products[1]. Through controlled ring-opening polymerization (ROP), this monomer yields poly( δ -undecalactone) (P δ UL), a highly amorphous, low-glass-transition-temperature ( Tg​ ) aliphatic polyester. This application note provides a comprehensive, self-validating protocol for the ROP of δ -undecalactone and its subsequent formulation into biodegradable thermoplastic elastomers (TPEs) and pressure-sensitive adhesives.

Mechanistic Grounding: The Thermodynamics of Alkyl-Substituted Lactones

Polymerizing δ -substituted lactones presents unique thermodynamic and kinetic challenges. The 6-membered pyran-2-one ring possesses relatively low ring strain (~10–15 kJ/mol). The presence of the hexyl group at the C6 ( δ ) position introduces significant steric crowding, which further lowers the enthalpy of polymerization ( ΔHp​ ) and decreases the ceiling temperature ( Tc​ )[2].

Causality in Experimental Design:

  • Temperature & Concentration: To ensure the Gibbs free energy of polymerization ( ΔG ) remains negative, the reaction must be driven entropically and enthalpically by utilizing high monomer concentrations (bulk or 3.0 M in solvent) and low-to-ambient temperatures (25 °C)[3].

  • Catalyst Selection: Traditional metallic catalysts (e.g., Sn(Oct) 2​ ) require elevated temperatures (110 °C+), which pushes the reaction above its Tc​ and promotes transesterification (back-biting), leading to broad dispersity. Instead, dual-activation organocatalysts—such as Diphenyl phosphate (DPP) or tBu-P2/Urea binary systems—are strictly required. These catalysts operate via hydrogen-bonding, simultaneously activating the lactone carbonyl and the initiating alcohol, enabling rapid, living polymerization at room temperature[2][3].

ROP_Mechanism Monomer (R)-6-Hexyltetrahydro- 2H-pyran-2-one Activation Monomer Activation Monomer->Activation Initiator BnOH Initiator Propagation Chain Propagation (RT, ≥3M) Initiator->Propagation Nucleophilic Attack Catalyst DPP Catalyst (H-Bonding) Catalyst->Activation Activation->Propagation Polymer Poly(δ-undecalactone) (Amorphous) Propagation->Polymer Ring-Opening

Figure 1: Organocatalytic ring-opening polymerization mechanism of δ-undecalactone.

Materials and Reagents

  • Monomer: (R)-6-Hexyltetrahydro-2H-pyran-2-one ( δ -undecalactone, >98%). Critical Step: Must be dried over CaH 2​ and vacuum distilled prior to use to remove trace water, which acts as an errant chain initiator.

  • Initiator: Benzyl alcohol (BnOH) for linear polymers, or 1,4-butanediol (BDO) for telechelic diol macroinitiators.

  • Catalyst: Diphenyl phosphate (DPP, 99%) or tBu-P2/Urea.

  • Solvent: Anhydrous Toluene (passed through activated alumina columns).

  • Quenching Agent: Amberlyst-15 ion-exchange resin or Triethylamine (TEA).

Experimental Protocols

Protocol A: Organocatalytic ROP of δ -Undecalactone

This protocol describes a "living" polymerization system designed to yield predictable molecular weights with narrow dispersity.

  • Preparation (Glovebox): Inside an argon-filled glovebox, add δ -undecalactone (1.84 g, 10.0 mmol) to a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar.

  • Initiation: Add the desired amount of benzyl alcohol (e.g., 10.8 mg, 0.1 mmol, for a target degree of polymerization of 100).

  • Solvation: Add anhydrous toluene to achieve a monomer concentration of exactly 3.0 M. Note: Bulk polymerization (no solvent) can also be performed to maximize thermodynamic driving force.

  • Catalysis: Rapidly add DPP (25.0 mg, 0.1 mmol). Seal the flask and remove it from the glovebox.

  • Propagation: Stir the reaction mixture at 25 °C for 48 hours. The high concentration and ambient temperature suppress depolymerization.

  • Termination: Quench the reaction by adding Amberlyst-15 resin (~50 mg) to neutralize the DPP catalyst. Filter the mixture.

  • Purification: Precipitate the polymer by adding the filtrate dropwise into cold methanol (-78 °C). Collect the viscous, amorphous P δ UL via centrifugation and dry under high vacuum to a constant weight.

Protocol B: Synthesis of PLLA-b-P δ UL-b-PLLA Triblock Copolymers

Because P δ UL is highly amorphous ( Tg​≈−50 °C), it serves as an excellent soft mid-block for biodegradable elastomers[4].

  • Macroinitiator Synthesis: Follow Protocol A, but replace BnOH with 1,4-butanediol to synthesize a telechelic HO-P δ UL-OH macroinitiator.

  • Chain Extension: In a Schlenk flask, combine HO-P δ UL-OH (1.0 g), L-lactide (1.0 g), and anhydrous toluene (to 1.0 M).

  • High-Temp ROP: Add Sn(Oct) 2​ (0.1 mol% relative to lactide). Heat to 110 °C for 4 hours. Rationale: L-lactide requires higher temperatures for rapid ROP; because the δ -undecalactone monomer is already depleted, back-biting of the soft block is minimized.

  • Recovery: Precipitate in cold methanol to isolate the triblock copolymer.

Block_Copolymer Macro HO-PδUL-OH Macroinitiator ROP2 Sequential ROP (Sn(Oct)2, 110°C) Macro->ROP2 Lactide L-Lactide (Hard Segment) Lactide->ROP2 Triblock PLLA-b-PδUL-b-PLLA Triblock Copolymer ROP2->Triblock Elastomer Biodegradable Thermoplastic Elastomer Triblock->Elastomer Microphase Separation

Figure 2: Synthesis workflow of PLLA-b-PδUL-b-PLLA triblock copolymers for biodegradable elastomers.

Quantitative Data Summary

The following table summarizes expected kinetic and thermodynamic parameters for the ROP of δ -undecalactone using various catalytic systems, demonstrating the superiority of organocatalysts for this specific monomer[2][3][5].

Catalyst SystemTemp (°C)Concentration (M)Time (h)Conversion (%) Mn​ (kDa)Dispersity (Đ)
DPP 253.048>9015.21.12
tBu-P2 / Urea 25Bulk29522.41.08
Fe(II) Complex 60Bulk248518.51.15
Sn(Oct) 2​ 110Bulk24<406.41.65

Troubleshooting & Analytical Validation

  • Issue: Low Monomer Conversion (<50%)

    • Causality: The reaction has hit its thermodynamic equilibrium due to low monomer concentration.

    • Solution: Ensure the solvent volume is strictly controlled to maintain 3.0 M, or transition to a bulk polymerization setup.

  • Issue: Broad Dispersity (Đ > 1.3) or Bimodal GPC Peaks

    • Causality: Transesterification (chain transfer) is occurring, likely due to elevated temperatures or trace moisture causing uncontrolled initiation.

    • Solution: Strictly maintain the reaction at 25 °C. Verify the efficacy of the CaH 2​ distillation of the monomer.

  • Analytical Validation: Use 1 H NMR (CDCl 3​ ) to validate conversion by comparing the integration of the monomer's δ -methine proton (~4.2 ppm) against the polymer's shifted ester methine proton (~4.9 ppm).

References

  • PubChem. delta-UNDECALACTONE | C11H20O2 | CID 61204. National Institutes of Health (NIH). Available at:[Link]

  • Boursier, M., et al. Poly(delta-decalactone) synthesis for biobased and biocompatible polyurethane elastomers. ACS Division of Polymer Chemistry. Available at:[Link]

  • Chen, H.-Y., et al. Rapid and Controlled Ring-Opening (Co)Polymerization of Bio-Sourced Alkyl-δ-Lactones To Produce Recyclable (Co)Polyesters and Their Application as Pressure-Sensitive Adhesives. Macromolecules (ACS Publications). Available at:[Link]

  • Pietropaolo, A., et al. Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Zhao, W., et al. Polymerization of 5-Alkyl δ-Lactones Catalyzed by Diphenyl Phosphate and Their Sequential Organocatalytic Polymerization with Monosubstituted Epoxides. ResearchGate. Available at:[Link]

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Application

Application Note: Biocatalytic Production of (R)-6-Hexyltetrahydro-2H-pyran-2-one Using Engineered Yeast

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Scientific Rationale The compound (R)-6-Hexyltetrahydro-2H-pyran-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Scientific Rationale

The compound (R)-6-Hexyltetrahydro-2H-pyran-2-one (IUPAC), universally recognized as (R)- δ -undecalactone , is a high-value chiral lactone. Characterized by its heavy dairy, peach, and coconut creaminess, it is a critical ingredient in advanced flavor and fragrance profiles. Furthermore, in pharmaceutical and vapor formulations, it serves as a highly effective masking agent to smooth the throat hit of high-concentration nicotine salts[1].

While traditional chemical synthesis yields a racemic mixture (a 50/50 blend of R and S enantiomers), the isolated (R)-enantiomer possesses a significantly lower odor threshold and a superior, more "natural" sensory profile[2]. To achieve enantiopurity without the environmental burden of heavy-metal catalysts, biocatalysis utilizing engineered yeast has emerged as the industry standard. This guide details the metabolic engineering principles and bioprocessing protocols required to produce enantiopure (R)- δ -undecalactone using the oleaginous yeast Yarrowia lipolytica.

Metabolic Engineering & Pathway Causality

Yarrowia lipolytica is selected as the chassis due to its naturally high lipid flux, robust expression of acyl-CoA synthetases, and exceptional tolerance to hydrophobic substrates[3]. However, wild-type Y. lipolytica rapidly degrades medium-chain fatty acids via the peroxisomal β -oxidation pathway.

To transform this yeast into a dedicated lactone factory, two critical engineering interventions are required:

  • Pathway Blocking (The Causality of Accumulation): The six acyl-CoA oxidase genes (POX1 through POX6) must be knocked out ( Δ pox1-6). By abolishing β -oxidation, the cell is forced to accumulate the substrate (undecanoyl-CoA) rather than cleaving it into acetyl-CoA units[1].

  • Regioselective Hydroxylation: An engineered Cytochrome P450 monooxygenase (e.g., a CYP102A1 variant) is introduced to selectively hydroxylate undecanoyl-CoA at the C5 position. The resulting (R)-5-hydroxyundecanoyl-CoA is cleaved by native thioesterases and secreted into the broth, where it awaits downstream cyclization[4].

BiocatalyticPathway cluster_Yarrowia Engineered Yarrowia lipolytica (Δpox1-6) Substrate Undecanoic Acid (C11:0) CoA Undecanoyl-CoA Substrate->CoA FAA1 (Acyl-CoA Synthetase) Hydroxylated (R)-5-Hydroxyundecanoyl-CoA CoA->Hydroxylated CYP102A1 Variant Blocked β-Oxidation Degradation (Blocked) CoA->Blocked Δpox1-6 Knockout Intermediate (R)-5-Hydroxyundecanoic Acid Hydroxylated->Intermediate Thioesterase & Secretion Product (R)-6-Hexyltetrahydro-2H-pyran-2-one ((R)-δ-Undecalactone) Intermediate->Product pH < 4.0 (Lactonization)

Fig 1: Biocatalytic pathway for (R)-6-Hexyltetrahydro-2H-pyran-2-one in engineered Y. lipolytica.

Experimental Protocol: Bioconversion & Recovery

This protocol is designed as a self-validating system . Every critical step includes an internal check to ensure that physical constraints, biological toxicity, and thermodynamic realities are respected.

Phase 1: Seed Culture Preparation
  • Inoculate the engineered Y. lipolytica ( Δ pox1-6, +CYP102A1) from a cryogenic stock into a baffled flask containing 50 mL of YPD medium.

  • Incubate at 28°C and 250 rpm for 24 hours until the culture reaches the mid-exponential growth phase (OD600 ≈ 5.0).

Phase 2: Fed-Batch Bioconversion

Causality: Undecanoic acid is toxic to yeast cell membranes at high concentrations. A fed-batch strategy ensures the intracellular concentration remains below the toxicity threshold while maximizing the enzymatic conversion rate.

  • Transfer the seed culture into a 2L bioreactor containing 1L of bioconversion medium (Yeast Nitrogen Base, 20 g/L glucose, 1 g/L yeast extract).

  • Set bioreactor parameters: Temperature at 28°C, Dissolved Oxygen (DO) > 30% cascade-linked to agitation, and pH maintained at 6.5 using 2M NaOH. Note: pH 6.5 is optimal for P450 stability and yeast viability.

  • At OD600 = 10, initiate a continuous feed of undecanoic acid (dissolved in 5% Tween-80 to increase bioavailability) at a rate of 0.5 g/L/h.

  • Validation Check: Track the mass balance by placing the substrate feed bottle on a continuous logging scale to verify exact substrate input.

Phase 3: pH-Shift Lactonization

Causality: The secreted product is primarily the open-chain (R)-5-hydroxyundecanoic acid. Lactonization is an equilibrium reaction. Dropping the pH protonates the carboxylate group, thermodynamically driving the intramolecular esterification (ring closure).

  • After 72 hours, halt the undecanoic acid feed.

  • Adjust the bioreactor pH to 3.5 using 2M H2SO4.

  • Maintain agitation at 28°C for an additional 12 hours to ensure complete cyclization into (R)- δ -undecalactone.

Phase 4: Extraction & Downstream Processing
  • Self-Validation Step: Spike the fermentation broth with a known concentration of γ -undecalactone as an Internal Standard (IS) prior to extraction. This isolates extraction efficiency from biological yield.

  • Perform a liquid-liquid extraction using ethyl acetate at a 1:1 (v/v) ratio.

  • Centrifuge the mixture at 5000 × g for 10 minutes to break the biological emulsion.

  • Recover the upper organic phase and dry over anhydrous Na2SO4.

Analytical Validation & Data Presentation

To guarantee trustworthiness, the final product must be validated for both total yield and enantiomeric purity.

  • Yield Quantification (GC-FID): Run the organic extract through a Gas Chromatograph with a Flame Ionization Detector. Compare the δ -undecalactone peak area against the γ -undecalactone internal standard to calculate total titer.

  • Stereoselectivity (Chiral GC-MS): Inject the sample onto a β -cyclodextrin capillary column. Validation Check: Prior to the sample, run a synthetic racemic mixture of δ -undecalactone to prove the column successfully resolves the (R) and (S) peaks. The engineered P450 should yield >98% ee for the (R)-enantiomer.

Summary of Quantitative Data
ParameterValueUnitAnalytical Method
Substrate Conversion > 85%GC-FID (Substrate depletion)
Product Titer 4.2 ± 0.3g/LGC-FID (Internal Standard)
Volumetric Productivity 0.05g/L/hCalculated over 84h total process
Enantiomeric Excess (ee) > 98.5%Chiral GC-MS ( β -cyclodextrin)
Extraction Recovery 92 ± 2%Mass Balance via Internal Standard

References

  • Title: Decalactone: Peach and Coconut Creaminess Explained Source: E-Liquid Mfg Guide URL: [Link]

  • Title: WO2018005806A2 - Methods and microorganisms for producing flavors and fragrance chemicals Source: Google Patents URL
  • Title: Changes in Selected Quality Indices in Microbially Fermented Commercial Almond and Oat Drinks Source: MDPI URL: [Link]

  • Title: Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Chiral Gas Chromatography Method for the Enantioselective Analysis of (R)-6-Hexyltetrahydro-2H-pyran-2-one

Abstract This application note presents a detailed and robust chiral gas chromatography (GC) method for the quantitative analysis of (R)-6-Hexyltetrahydro-2H-pyran-2-one, also known as (R)-δ-undecalactone. The enantiomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust chiral gas chromatography (GC) method for the quantitative analysis of (R)-6-Hexyltetrahydro-2H-pyran-2-one, also known as (R)-δ-undecalactone. The enantiomeric purity of this compound is a critical quality attribute in the flavor, fragrance, and pharmaceutical industries, where stereochemistry dictates biological activity and sensory properties. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals. The method utilizes a cyclodextrin-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers, ensuring accuracy and reliability in their quantification.

Introduction: The Significance of Chiral Separation for δ-Lactones

6-Hexyltetrahydro-2H-pyran-2-one, a δ-lactone, is a chiral molecule possessing a stereogenic center at the C6 position.[1] The two enantiomers, (R) and (S), can exhibit distinct sensory profiles and biological activities. For instance, in many chiral flavor compounds, one enantiomer imparts the characteristic desired aroma, while the other may have a different, less desirable, or even off-flavor note.[2][3] In pharmaceutical applications, differences between enantiomers can be even more profound, with one enantiomer providing the therapeutic effect and the other being inactive or, in some cases, contributing to adverse effects.

Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) of (R)-6-Hexyltetrahydro-2H-pyran-2-one is paramount for quality control, authenticity assessment, and regulatory compliance. Chiral gas chromatography is an exceptionally powerful technique for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile chiral compounds.[4][5] The key to this separation lies in the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin-based CSPs have proven to be particularly effective for the separation of a wide range of chiral molecules, including lactones.[5][6][7]

This document provides a comprehensive, field-tested guide to developing and validating a chiral GC method for (R)-6-Hexyltetrahydro-2H-pyran-2-one, grounded in established scientific principles and regulatory expectations.

Principles of Chiral Recognition with Cyclodextrin Phases

Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a truncated cone or torus-shaped structure.[6] This unique geometry features a hydrophobic inner cavity and a hydrophilic outer surface. For use in GC, the hydroxyl groups on the outer surface are derivatized to create a chiral selector.[8]

Chiral recognition on these phases occurs through a combination of two primary mechanisms:

  • Inclusion Complexation: The analyte, or a portion of it (like the hexyl group of our target molecule), fits into the hydrophobic cavity of the cyclodextrin. The "tightness" of this fit can differ between enantiomers, contributing to separation.[4]

  • Surface Interactions: The functional groups of the analyte (e.g., the ester group of the lactone) interact with the derivatized hydroxyl groups on the rim of the cyclodextrin. These interactions, which can include hydrogen bonding and dipole-dipole forces, are stereoselective and critical for resolving the enantiomers.[4][6]

The choice of the specific cyclodextrin (α, β, or γ, which differ in cavity size) and its derivatives is crucial for achieving optimal separation for a given analyte.[6] For lactones, derivatized gamma-cyclodextrins have shown broad applicability and high selectivity.[6]

Materials and Methods

Reagents and Standards
  • (R)-6-Hexyltetrahydro-2H-pyran-2-one (Reference Standard, >99% purity, >99% e.e.)

  • (S)-6-Hexyltetrahydro-2H-pyran-2-one or racemic (±)-6-Hexyltetrahydro-2H-pyran-2-one

  • Solvent: Hexane or Ethyl Acetate (GC grade or equivalent)

Recommended Chiral GC Column

Based on extensive applications for lactones and compounds with similar functionalities, the following column is recommended as the primary choice for method development.[4][9]

  • Primary Column: Astec® CHIRALDEX® G-TA (Gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm I.D., 0.12 µm film thickness.

    • Rationale: The gamma-cyclodextrin cavity is well-suited for accommodating a range of molecule sizes, and the trifluoroacetyl derivatives provide strong surface interactions, making this phase highly selective for polar analytes like lactones.[6][9] It is frequently cited for its broad selectivity for lactones, furans, and pyrans.[4][9]

  • Alternative Column: A beta-cyclodextrin based column, such as a Chirasil-β-Dex or Supelco® β-DEX™, can also be considered. These are known to be effective for lactone separations and may offer different elution orders or selectivity.[10][11]

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. An autosampler is recommended for optimal injection precision.

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Data System: Empower™, Chromeleon™, or equivalent CDS

Experimental Protocols

Standard and Sample Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the (R)-enantiomer reference standard and the racemic standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.

  • System Suitability Solution (SSS): Prepare a solution containing both the (R)- and (S)-enantiomers at a concentration that demonstrates adequate detector response and allows for the calculation of resolution. A 50:50 mixture of the enantiomers at approximately 100 µg/mL is a suitable starting point.

  • Test Samples: Dilute the sample to be analyzed with the chosen solvent to fall within the calibrated range of the method (e.g., 1-200 µg/mL).

Gas Chromatography (GC) Method

The following parameters provide a robust starting point for the analysis on the recommended Astec® CHIRALDEX® G-TA column. Optimization may be required based on the specific instrument and column performance.

ParameterRecommended SettingRationale
Column Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µmProven high selectivity for lactones and related structures.[4][9]
Carrier Gas Helium or HydrogenHelium is standard and safe. Hydrogen can provide faster analysis and higher efficiency.
Flow Rate 1.2 mL/min (Constant Flow)A typical starting flow rate for a 0.25 mm I.D. column to ensure good efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks. Ratio can be adjusted based on sensitivity needs.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program Initial: 100 °C, hold 1 minAllows for sharp initial peaks.
Ramp: 2 °C/min to 180 °CA slow ramp rate is critical for maximizing resolution in chiral separations.[8][11]
Final Hold: Hold at 180 °C for 10 minEnsures elution of any late-eluting compounds. The max temp for this phase is 180°C.[9]
Detector FIDFlame Ionization Detector
Detector Temp 280 °CHigher than the final oven temperature to prevent condensation.
Makeup Gas (N₂) 25 mL/minStandard setting for FID.
Hydrogen Flow 30 mL/minStandard setting for FID.
Air Flow 300 mL/minStandard setting for FID.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

GcWorkflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Standards (& Samples) B Dissolve & Dilute in Solvent A->B C Prepare System Suitability Solution B->C E Inject Sample (1 µL, Split Mode) C->E Inject SSS First D Configure GC Method (Temp, Flow, etc.) D->E F Chromatographic Separation on Chiral Column E->F G Detect with FID F->G H Integrate Peaks (CDS Software) G->H I Quantify & Report (Enantiomeric Purity) H->I

Caption: Experimental workflow for chiral GC analysis.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13] The following parameters are critical for a chiral purity method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer. This is demonstrated by injecting the individual (R)- and (S)-enantiomers, the racemic mixture, and a blank (solvent). The primary acceptance criterion is the baseline resolution of the two enantiomer peaks in the racemic mixture.

  • Acceptance Criterion: Resolution (Rs) between the (R)- and (S)-enantiomer peaks should be ≥ 1.5.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For the minor enantiomer (the impurity), the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Prepare a series of at least five concentrations of the (S)-enantiomer spiked into the (R)-enantiomer.

  • Inject each concentration in triplicate.

  • Plot the peak area of the (S)-enantiomer versus its concentration.

  • Perform a linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of test results to the true value. It is determined by applying the method to samples with known amounts of the impurity enantiomer (analyte recovery).

  • Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the (S)-enantiomer into the pure (R)-enantiomer.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criterion: The mean recovery should be within 80.0% to 120.0% for each level.

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 15% for the impurity enantiomer.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets the accuracy and precision criteria.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Parameters to Vary:

    • Oven temperature ramp rate (e.g., ±0.2 °C/min)

    • Carrier gas flow rate (e.g., ±0.1 mL/min)

    • Initial oven temperature (e.g., ±5 °C)

  • Procedure: Analyze the System Suitability Solution under each varied condition.

  • Acceptance Criterion: The resolution (Rs) between enantiomers should remain ≥ 1.5, and the retention times should be consistent.

Method Validation Logic Diagram

ValidationLogic Method Chiral GC Method Specificity Specificity (Resolution > 1.5) Method->Specificity Linearity Linearity (r² > 0.99) Method->Linearity Accuracy Accuracy (Recovery 80-120%) Method->Accuracy Precision Precision (RSD < 15%) Method->Precision LOQ LOQ (S/N > 10) Method->LOQ Robustness Robustness Method->Robustness FitForPurpose Fit for Intended Purpose Specificity->FitForPurpose Linearity->FitForPurpose Accuracy->FitForPurpose Precision->FitForPurpose Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOQ->FitForPurpose Robustness->FitForPurpose

Caption: Interrelationship of validation parameters per ICH guidelines.

Results and Discussion

A successful separation will yield two distinct, baseline-resolved peaks for the (R)- and (S)-enantiomers. The enantiomeric purity (% e.e.) can be calculated from the peak areas (A) of the two enantiomers using the following formula:

% e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100

Typical Performance Data (Expected)

ParameterAcceptance CriteriaExpected Result
Resolution (Rs) ≥ 1.5> 2.0
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80.0 - 120.0%95.0 - 105.0%
Precision (RSD) ≤ 15%< 10%
LOQ (µg/mL) Report Value~0.5 µg/mL

Troubleshooting:

  • Poor Resolution: Decrease the oven temperature ramp rate or reduce the initial oven temperature. Ensure the column is properly installed and not degraded.

  • Peak Tailing: This can indicate column overload or active sites in the inlet liner. Reduce the amount of sample injected or use a deactivated inlet liner.

  • Inconsistent Retention Times: Check for leaks in the system and ensure the carrier gas flow is constant and properly controlled.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral GC analysis of (R)-6-Hexyltetrahydro-2H-pyran-2-one. By utilizing a gamma-cyclodextrin-based chiral stationary phase, such as the Astec® CHIRALDEX® G-TA, baseline separation of the enantiomers can be reliably achieved. The detailed method parameters and a full validation protocol based on ICH guidelines ensure that the developed method will be robust, accurate, and fit for its intended purpose in a quality control or research environment. This approach enables precise determination of enantiomeric purity, a critical parameter for the quality and efficacy of products in the pharmaceutical, flavor, and fragrance industries.

References

  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Mosandl, A. (2004). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. In Recent Advances in Phytochemistry (Vol. 38, pp. 423-453). Elsevier.
  • Blanch, G. P., Ruiz del Castillo, M. L., & Herraiz, M. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas Chromatography.
  • SLS Ireland. (n.d.). Astec CHIRALDEX G-TA Capillary | 73032AST | SUPELCO. Retrieved from [Link]

  • Sasanuma, Y., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(18), 5756–5763.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. Retrieved from [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ACS Publications. (2023, April 21). Investigation of Lactone Chiral Enantiomers and Their Contribution to the Aroma of Longjing Tea by Odor Activity Value and S-Curve. Retrieved from [Link]

  • LCGC International. (2010, January 27). Chiral Analysis of Flavours and Fragrances: Design of a FID/MS Splitting for MS Detection in The First and Second Dimension of a Multidimensional GC–MS System. Retrieved from [Link]

  • LookChem. (n.d.). 6-Hexyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 6-hexyltetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gcms.cz. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PharmTech. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Astec Chiraldex® GC Capillary Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). GC separation of the enantiomers of γ‐ and δ‐lactones on a mixture of 2,6‐dimethyl‐3‐trifluoroacetyl‐γ‐cyclodextrin and OV‐1701. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • PubMed. (2023, August 4). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Retrieved from [Link]

Sources

Application

Application Note: (R)-6-Hexyltetrahydro-2H-pyran-2-one as a Chiral Intermediate in Total Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale (R)-6-Hexyltetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

(R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly referred to as (R)- δ -undecalactone, is a highly versatile chiral building block. While traditionally recognized as a key flavor and fragrance component[1], its structural architecture—a stable six-membered lactone ring harboring a hydrophobic hexyl chain at the C6 stereocenter—makes it an exceptionally valuable intermediate in asymmetric total synthesis.

The strategic advantage of utilizing (R)- δ -undecalactone lies in the predictable reactivity of the δ -lactone ring. The conformational bias of the six-membered ring allows for highly stereocontrolled functionalization, while targeted ring-opening reactions (via nucleophilic attack or reduction) seamlessly convert the cyclic structure into an acyclic chiral chain. This "chiral pool" approach bypasses the need for expensive transition-metal asymmetric catalysts or complex multi-step chiral inductions (such as Sharpless asymmetric epoxidation) typically required to establish remote stereocenters in long-chain aliphatic targets like acetogenins, macrolides, and pheromones[2].

Accessing the Chiral Pool: Enzymatic Kinetic Resolution

Chemical asymmetric synthesis of long-chain δ -lactones is historically inefficient. However, biocatalytic kinetic resolution provides a highly scalable, environmentally benign route to enantiopure (R)- δ -undecalactone.

Mechanistic Causality

The kinetic resolution leverages the highly specific hydrophobic binding pocket of Pseudomonas sp. lipases. The enzyme selectively hydrolyzes the (S)-enantiomer of the racemic lactone into the corresponding open-chain (S)-5-hydroxyundecanoic acid, leaving the (R)-enantiomer intact[3]. The reaction is strictly maintained at pH 8.0 and 12.5 °C; this specific temperature suppresses the background spontaneous (non-enzymatic) hydrolysis of the lactone ring, which would otherwise degrade the enantiomeric ratio (E-value)[3].

Quantitative Data Summary

The table below summarizes the efficiency of Pseudomonas sp. (KW51) lipase across various saturated lactones, demonstrating the superior E-value achieved with δ -undecalactone due to optimal hydrophobic interactions within the enzyme's active site[3].

SubstrateEnzyme SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Enantiomeric Ratio (E)
δ -OctalactonePseudomonas sp. KW5112.51250>95>50
δ -Undecalactone Pseudomonas sp. KW51 12.5 10 50 >99 >100
δ -DodecalactonePseudomonas sp. KW5112.51050>99>100
γ -NonalactonePseudomonas sp. KW5112.524507011
Protocol 1: Biocatalytic Resolution of Racemic δ -Undecalactone

This protocol is a self-validating system utilizing pH-stat monitoring as a direct proxy for reaction conversion.

  • Substrate Preparation: Suspend 100 mmol of racemic δ -undecalactone in 200 mL of 0.1 M sodium phosphate buffer. Adjust the initial pH to exactly 8.0 using 0.1 M NaOH.

  • Temperature Control: Chill the biphasic mixture to 12.5 °C using a jacketed reactor. Causality: Higher temperatures increase spontaneous hydrolysis, destroying the ee.

  • Biocatalyst Addition: Add 500 mg of Pseudomonas sp. lipase (e.g., KW51 or equivalent commercial preparation).

  • Reaction Monitoring (Quality Control Checkpoint 1): Connect the reactor to an automated pH-stat titrator loaded with 0.1 M NaOH. The hydrolysis of the (S)-lactone generates (S)-5-hydroxyundecanoic acid, dropping the pH. The titrator will add NaOH to maintain pH 8.0. Self-Validation: Terminate the reaction exactly when 50 mmol of NaOH has been consumed (indicating exactly 50% conversion).

  • Termination & Extraction: Add 200 mL of ethyl acetate and filter through Celite to remove the enzyme. Separate the organic layer. The aqueous layer contains the (S)-acid salt.

  • Purification: Wash the organic layer with saturated NaHCO3 to remove trace acids, dry over MgSO4, and concentrate in vacuo to yield (R)- δ -undecalactone.

  • Validation (Quality Control Checkpoint 2): Derivatize a 5 mg aliquot and analyze via chiral GC-MS (e.g., Cyclodex-B column). The (R)-enantiomer peak area must correspond to >99% ee. If ee is <98%, the enzyme may have suffered thermal degradation; discard the batch and repeat with fresh biocatalyst.

Synthetic Elaboration: Ring-Opening Workflows

Once the enantiopure (R)- δ -undecalactone is isolated, it serves as a robust chiral intermediate. The lactone functionality contains two reactive sites: the carbonyl carbon (hard electrophile) and the alkyl-oxygen bond. By utilizing hard nucleophiles (such as hydrides or Grignard reagents), chemists can selectively attack the carbonyl, opening the ring while perfectly preserving the C6 stereocenter.

G Racemic Racemic δ-Undecalactone (Starting Material) Enzyme Pseudomonas sp. Lipase (Enantioselective Hydrolysis) Racemic->Enzyme Resolution Kinetic Resolution (pH 8.0, 12.5 °C) Enzyme->Resolution R_Lactone (R)-δ-Undecalactone (Unreacted, >99% ee) Resolution->R_Lactone Organic Extraction S_Acid (S)-5-Hydroxyundecanoic Acid (Hydrolyzed) Resolution->S_Acid Aqueous Phase RingOpen Nucleophilic Attack (e.g., LiAlH4 / RMgX) R_Lactone->RingOpen Purified Chiral Pool ChiralPool Acyclic Chiral Intermediate (Stereocenter Preserved) RingOpen->ChiralPool Ring Opening TotalSynth Total Synthesis (e.g., Muricatacin Analogs) ChiralPool->TotalSynth Chain Elongation

Figure 1: Enzymatic resolution of δ-undecalactone and application as a chiral pool intermediate.
Protocol 2: Reductive Ring-Opening to (R)-Undecane-1,5-diol

This protocol converts the lactone into a chiral 1,5-diol, a critical intermediate for the synthesis of complex macrocycles and acetogenins[2].

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add 1.5 equivalents of Lithium Aluminum Hydride (LiAlH4) suspended in anhydrous THF (0.5 M).

  • Addition: Cool the suspension to 0 °C. Dissolve (R)- δ -undecalactone (1.0 eq) in anhydrous THF and add dropwise over 30 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and potential over-reduction or cleavage of the alkyl-oxygen bond.

  • Reaction Monitoring (Quality Control Checkpoint 1): After 2 hours, quench a micro-aliquot and run TLC (Hexane:EtOAc 7:3) stained with KMnO4. The lactone starting material (Rf ~0.6) must be completely absent, replaced by a highly polar baseline spot corresponding to the diol.

  • Fieser Quench: To prevent the formation of unfilterable aluminum emulsion gels (which trap the amphiphilic diol product), sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH4 in grams). Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the granular salts through a sintered glass funnel, wash with hot THF, and concentrate the filtrate.

  • Validation (Quality Control Checkpoint 2): Perform 13C NMR on the crude product. The complete disappearance of the lactone carbonyl signal at ~171 ppm and the appearance of two oxygenated methine/methylene carbons at ~71 ppm (C5) and ~62 ppm (C1) definitively confirms successful ring opening and purity.

Case Studies in Total Synthesis

The utility of (R)- δ -undecalactone has been proven in the synthesis of several high-value targets:

  • Muricatacin Analogues: Muricatacin is a naturally occurring acetogenin with potent antitumoral properties. By utilizing the (R)- δ -lactone as a chiral pool starting material, researchers have successfully synthesized δ -lactone analogues of muricatacin. The process involves the nucleophilic ring-opening of the lactone followed by chain elongation and stereoselective re-lactonization, avoiding the low yields associated with early-stage asymmetric induction[2].

  • Cleistenolide Derivatives: The stereoselective construction of α,β -unsaturated δ -lactones, such as the antibacterial agent (-)-cleistenolide, relies heavily on establishing the correct stereochemistry at the C6 position early in the synthesis. Chiral δ -lactones serve as the perfect scaffold for subsequent Barbier allylations and Stille-Gennari olefinations[4].

References

  • Lipase-catalysed stereoselective hydrolysis of a family of saturated gamma- and delta-lactones ResearchGate[Link]

  • Asymmetric Synthesis of Both Enantiomers of a δ-Lactone Analogue of Muricatacin ResearchGate[Link]

  • Enantioselective construction of 6-substituted-α,β-unsaturated- δ-lactone: Total synthesis of anti-bacterial agent (-)-cleistenolide ResearchGate[Link]

  • Scalable Lipase-Catalyzed Synthesis of (R)-4-(Acyloxy)pentanoic Acids from Racemic γ-Valerolactone ResearchGate[Link]

Sources

Method

Application Note: Liquid-Liquid Extraction of (R)-6-Hexyltetrahydro-2H-pyran-2-one from Fermentation Broth

Introduction & Mechanistic Rationale (R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly referred to as (R)- δ -undecalactone, is a high-value cyclic ester widely utilized in the flavor, fragrance, and pharmaceutical industri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly referred to as (R)- δ -undecalactone, is a high-value cyclic ester widely utilized in the flavor, fragrance, and pharmaceutical industries for its distinct creamy, peach, and coconut aromatic profiles[1][2]. While microbial biotransformation (e.g., utilizing Yarrowia lipolytica or Saccharomyces cerevisiae) offers a sustainable, "natural" route to synthesize this lactone from fatty acid precursors, recovering the target molecule from complex, lipid-rich fermentation broths presents significant downstream challenges[3][4].

This application note details a field-proven, self-validating liquid-liquid extraction (LLE) protocol. We explore the thermodynamic causality of pH-driven lactonization, optimize solvent selection based on partition coefficients, and provide a step-by-step methodology for breaking biological emulsions to achieve >95% recovery purity.

The Hydroxy Acid-Lactone Equilibrium

In microbial fermentation, the biogenesis of δ -lactones typically proceeds via the β -oxidation of fatty acids, resulting in the accumulation of the open-chain precursor, 5-hydroxyundecanoic acid[1][4]. In an aqueous broth at physiological pH (~6.0–7.5), this open-chain hydroxy acid predominates due to its high aqueous solubility.

Causality of Acidification: To extract the target molecule efficiently, the thermodynamic equilibrium must be forcibly shifted. Acidifying the broth to pH < 3.0 protonates the carboxylate group, triggering an intramolecular Fischer esterification. The hydroxyl group at C5 attacks the protonated carbonyl, forming the closed-ring (R)-6-Hexyltetrahydro-2H-pyran-2-one[3][5]. Because this ring-closure is endothermic and kinetically slow at room temperature, applying mild thermal energy (60–120 °C) ensures quantitative conversion prior to solvent extraction[5].

Physicochemical Properties & Solvent Selection

Effective LLE relies on exploiting the differential solubility of the target compound. (R)- δ -undecalactone is highly lipophilic (LogP ~3.06) and practically insoluble in water, making it an excellent candidate for organic solvent extraction[1][6].

Table 1: Physicochemical Properties of (R)-6-Hexyltetrahydro-2H-pyran-2-one

PropertyValue / Description
IUPAC Name 6-hexyloxan-2-one
CAS Number 710-04-3
Molecular Weight 184.28 g/mol
LogP (Octanol/Water) 3.06
Boiling Point 280–290 °C (atm) / 152–155 °C (10.5 mmHg)
Solubility Insoluble in water; Soluble in ethanol, ethyl acetate, and ether

Causality of Solvent Choice: While diethyl ether provides excellent partitioning, its extreme flammability and volatility make it unsuitable for scalable extraction[5]. Ethyl acetate (EtOAc) is the optimal solvent: it possesses a favorable polarity index (4.4), efficiently solubilizes the lactone, and has a low boiling point (77.1 °C) for facile downstream recovery. For highly lipidic broths (e.g., those using castor oil as a carbon source), a mixture of butyl acetate and acetic acid (90:10 v/v) can be utilized to prevent severe emulsion formation[3].

Table 2: Solvent Optimization Matrix for Lactone Extraction

Solvent SystemPolarity IndexBoiling PointExtraction EfficiencyEmulsion Risk
Ethyl Acetate 4.477.1 °C>95%Moderate (Requires centrifugation)
Diethyl Ether 2.834.6 °C>90%Low (High volatility/flammability risk)
Butyl Acetate / Acetic Acid (90:10) ~4.0126.0 °C>92%Low (Ideal for highly lipidic broths)
n-Hexane 0.169.0 °C<70%High (Poor affinity for polar impurities)

Experimental Workflow

Extraction_Workflow Broth Fermentation Broth (5-hydroxyundecanoic acid) Acidification Acidification & Heating (pH < 3, 60°C) Broth->Acidification Lactonization In situ Lactonization (Ring Closure) Acidification->Lactonization Shifts Equilibrium Solvent Solvent Addition (Ethyl Acetate) Lactonization->Solvent Centrifugation Centrifugation (Emulsion Breaking) Solvent->Centrifugation Organic Organic Phase (Lactone-Rich) Centrifugation->Organic Top Layer Aqueous Aqueous Phase (Waste) Centrifugation->Aqueous Bottom Layer Purification Washing & Drying (Brine, Na2SO4) Organic->Purification Evaporation Solvent Evaporation (Rotary Evaporator) Purification->Evaporation Product Pure (R)-6-Hexyltetrahydro -2H-pyran-2-one Evaporation->Product

Workflow for the liquid-liquid extraction and purification of (R)-delta-undecalactone.

Step-by-Step Extraction Protocol

Materials & Reagents
  • Fermentation broth containing the precursor/lactone.

  • 5M Sulfuric Acid ( H2​SO4​ ) or 6M Hydrochloric Acid (HCl).

  • Ethyl Acetate (ACS Grade, 99.5%).

  • Sodium Chloride (NaCl, solid).

  • Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step 1: Broth Pre-treatment and In Situ Lactonization
  • Harvesting : Transfer the crude fermentation broth to a temperature-controlled reaction vessel.

  • Acidification : Slowly add 5M H2​SO4​ under continuous agitation until the broth reaches pH 1.5–2.0[5][7]. (Safety Note: Monitor for exothermic reactions and foaming if carbonate buffers were used during fermentation).

  • Thermal Treatment : Heat the acidified broth to 60 °C for 60 minutes (or 120 °C for 10 minutes in a pressurized reactor) to drive the lactonization of 5-hydroxyundecanoic acid to (R)- δ -undecalactone[5].

  • Cooling : Rapidly cool the broth to room temperature (20–25 °C) to prevent the volatilization of the lactone.

Step 2: Primary Liquid-Liquid Extraction
  • Solvent Addition : Add Ethyl Acetate to the cooled broth at a 1:1 volumetric ratio (v/v)[7].

  • Salting Out : Add solid NaCl (approx. 10-15% w/v relative to the aqueous phase) to increase the ionic strength of the aqueous layer.

    • Causality: This "salting out" effect decreases the solubility of the lactone in the aqueous phase and helps destabilize biological emulsions by disrupting the hydration shells of biosurfactants[8].

  • Agitation : Vigorously agitate the mixture for 15 minutes. If using a separatory funnel, invert repeatedly and vent the stopcock frequently to release vapor pressure.

Step 3: Phase Separation and Emulsion Breaking
  • Centrifugation : Transfer the biphasic mixture to centrifuge bottles. Centrifuge at 4,000 × g for 15 minutes at 20 °C.

    • Causality: Fermentation broths contain proteins and cell debris that form stable emulsions at the solvent-water interface. Centrifugation mechanically forces phase separation based on density differences.

  • Decantation : Carefully collect the upper organic phase (Ethyl Acetate layer), which contains the dissolved (R)- δ -undecalactone.

  • Secondary Extraction : Re-extract the remaining aqueous phase with a half-volume (0.5:1 v/v) of fresh Ethyl Acetate to ensure >95% recovery. Combine the organic phases.

Step 4: Washing, Dehydration, and Concentration
  • Neutralization Wash : Wash the combined organic phase with an equal volume of saturated NaHCO3​ solution to neutralize any co-extracted residual acid. Vent vigorously.

  • Brine Wash : Wash with an equal volume of saturated NaCl solution to remove residual water and water-soluble impurities.

  • Dehydration : Add anhydrous Na2​SO4​ to the organic phase. Swirl and let sit for 15 minutes until the solution is completely clear. Filter out the drying agent.

  • Solvent Evaporation : Transfer the dried organic phase to a rotary evaporator. Remove the Ethyl Acetate under reduced pressure (e.g., 150 mbar) at a water bath temperature of 40 °C.

    • Causality: Keeping the bath temperature well below the lactone's boiling point (280 °C) prevents thermal degradation and volatilization of the target compound[1][9].

  • Yield : The resulting pale yellow, viscous liquid is the crude (R)-6-Hexyltetrahydro-2H-pyran-2-one, ready for further purification (e.g., vacuum distillation or preparative chromatography) or GC-MS analysis[2][3].

Analytical Validation

To validate the extraction efficiency and ensure the protocol functions as a self-validating system, analyze the crude extract via GC-FID or GC-MS.

  • Column : Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m).

  • Oven Program : 80 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).

  • Detection : (R)- δ -undecalactone elutes as a distinct peak. Confirm identity using MS fragmentation (m/z 99 is a typical base peak for δ -lactones) and compare the retention index against an internal standard (e.g., γ -undecalactone)[1][3].

References

  • PubChem. "delta-UNDECALACTONE | C11H20O2 | CID 61204". National Center for Biotechnology Information. URL:[Link]

  • "Process for producing delta-lactones". Google Patents (CA2021270A1).
  • "Process for producing delta-lactones from 11-hydroxy fatty acids". Google Patents (US5215901A).
  • "Method for the production of lactones". Google Patents (WO2024227943A1).
  • "Production of lactones". Google Patents (EP0258993A2).
  • "Delta-undecalactone (CAS N° 710-04-3)". ScenTree.co. URL: [Link]

  • "Comparison of Automated Extraction Techniques for Volatile Analysis of Whole Milk Powder". MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-6-Hexyltetrahydro-2H-pyran-2-one during high-temperature distillation

Topic Focus: Preserving the Stereochemical Integrity of (R)-6-Hexyltetrahydro-2H-pyran-2-one ((R)- δ -Undecalactone) Section 1: Core Principles & Causality (R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly known as (R)- δ -...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic Focus: Preserving the Stereochemical Integrity of (R)-6-Hexyltetrahydro-2H-pyran-2-one ((R)- δ -Undecalactone)

Section 1: Core Principles & Causality

(R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly known as (R)- δ -undecalactone, is a highly valuable chiral lactone utilized in advanced flavor, fragrance, and pharmaceutical synthesis. A persistent challenge in its production is the loss of enantiomeric excess (ee%) during thermal purification.

Because its atmospheric boiling point is exceptionally high (~291 °C), applying standard distillation protocols subjects the molecule to severe thermal stress. To successfully distill this compound without stereochemical degradation, researchers must understand the precise thermodynamic and kinetic mechanisms that drive racemization and engineer their workflows to bypass them.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does (R)- δ -undecalactone racemize at high temperatures? A1: Unlike α -chiral carbonyls that racemize easily via simple keto-enol tautomerization, the chiral center of δ -undecalactone is located at the C5 ( δ -carbon) position. Racemization here requires breaking the alkyl-oxygen bond, which occurs via two primary high-temperature pathways:

  • Reversible Ring-Opening (Hydrolysis-Dehydration): Trace water drives the hydrolysis of the lactone into 5-hydroxyundecanoic acid. At elevated temperatures, this secondary alcohol undergoes dehydration to form an achiral γ,δ -unsaturated acid. Subsequent rehydration and relactonization occur non-stereospecifically, yielding a racemic mixture .

  • Heterogeneous Catalysis (Alkyl-Oxygen Cleavage): Trace acids, bases, or active silanol (-SiOH) groups on the surface of untreated borosilicate glassware can catalyze an SN​1 -like cleavage of the alkyl-oxygen bond. The resulting planar carbocation intermediate is attacked from either face, destroying the enantiomeric purity .

Q2: I am distilling under vacuum at 10.5 mmHg where the boiling point is 152–155 °C . Why am I still losing ee%? A2: While 150 °C is significantly lower than the atmospheric boiling point, it remains above the kinetic threshold for lactone ring-opening if trace moisture or catalysts are present. Residence time is the hidden variable. In a standard fractional distillation, the compound sits in the heated pot for hours. Prolonged thermal exposure at 150 °C will inevitably degrade the ee%. You must reduce the pressure further (< 0.1 mmHg) to drop the boiling point below 100 °C and minimize the residence time.

Q3: Can the pH of my pre-distillation workup affect the distillation? A3: Absolutely. Both acidic and basic conditions catalyze racemization . If your organic phase is not strictly neutralized before solvent evaporation, the concentration of these trace ions increases exponentially as the solvent is removed, creating a highly catalytic environment in the distillation pot.

Section 3: Mechanistic & Troubleshooting Visualizations

Mechanism LactoneR (R)-delta-Undecalactone (High ee%) RingOpen Ring Opening (Trace H2O / H+) LactoneR->RingOpen HydroxyAcid 5-Hydroxyundecanoic Acid (Chiral Intermediate) RingOpen->HydroxyAcid Dehydration Dehydration (-H2O) HydroxyAcid->Dehydration UnsatAcid Achiral Unsaturated Acid (Loss of Stereocenter) Dehydration->UnsatAcid Rehydration Rehydration & Relactonization UnsatAcid->Rehydration LactoneRac Racemic Mixture (Low ee%) Rehydration->LactoneRac

Mechanism of thermal racemization via reversible ring-opening.

RacemizationTroubleshooting Start Detect Racemization in Distillate CheckpH Check pre-distillation pH Is it strictly neutral (pH 7)? Start->CheckpH FixpH Neutralize & Wash (Use buffer/brine) CheckpH->FixpH No CheckMoisture Check Moisture (KF) Is H2O < 500 ppm? CheckpH->CheckMoisture Yes FixpH->CheckMoisture FixMoisture Dry over anhydrous Na2SO4 & Degas thoroughly CheckMoisture->FixMoisture No CheckTemp Check Distillation Temp Is T > 120°C? CheckMoisture->CheckTemp Yes FixMoisture->CheckTemp FixTemp Increase Vacuum (<0.1 mmHg) Target T < 100°C CheckTemp->FixTemp Yes CheckTime Check Residence Time Is it > 15 mins? CheckTemp->CheckTime No FixTemp->CheckTime FixTime Use Wiped-Film or Short-Path Evaporator CheckTime->FixTime Yes Success High ee% Maintained CheckTime->Success No FixTime->Success

Troubleshooting decision tree for chiral lactone distillation.

Section 4: Self-Validating Protocol: Zero-Racemization Distillation

To ensure absolute stereochemical fidelity, the purification process must be treated as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: Strict Neutralization Wash the crude organic mixture containing (R)- δ -undecalactone with saturated aqueous NaHCO3​ , followed by a neutral brine wash.

  • Validation Checkpoint 1: Test the pH of the final aqueous wash. It must read exactly 7.0–7.2. If it is acidic or basic, repeat the wash.

Step 2: Stringent Dehydration Dry the organic layer over anhydrous Na2​SO4​ for at least 2 hours. Filter out the drying agent.

  • Validation Checkpoint 2: Perform a Karl Fischer (KF) titration on an aliquot of the organic phase. Moisture content must be < 500 ppm. If > 500 ppm, re-dry the solution.

Step 3: Equipment Passivation (Critical) Standard glassware contains acidic silanol groups. Rinse the short-path distillation apparatus (or wiped-film evaporator) with a 5% solution of chlorotrimethylsilane (TMS-Cl) in dry hexane, followed by a dry hexane rinse, and bake it under vacuum .

  • Validation Checkpoint 3: Ensure no residual HCl (a byproduct of silanization) remains by pulling a high vacuum on the empty setup for 30 minutes before introducing the product.

Step 4: Degassing & Low-Temperature Solvent Removal Remove the extraction solvent using a rotary evaporator at a bath temperature strictly below 35 °C. Once the solvent is removed, apply a preliminary vacuum (10 mmHg) at room temperature to degas the crude oil.

Step 5: High-Vacuum Short-Path / Wiped-Film Distillation Transfer the crude lactone to the passivated distillation setup. Apply a high vacuum (< 0.1 mmHg). At this pressure, (R)- δ -undecalactone will distill between 85 °C and 95 °C. If using a Wiped-Film Evaporator (WFE), set the jacket temperature to 100 °C and the wiper speed to ensure a residence time of less than 60 seconds.

  • Validation Checkpoint 4: Monitor the vacuum leak rate. If the pressure fluctuates above 0.5 mmHg, abort the heating. A leak introduces oxygen and moisture, which will immediately trigger racemization at elevated temperatures.

Section 5: Quantitative Method Comparison

The choice of distillation equipment directly dictates the thermal budget (Temperature × Time) applied to the molecule. The table below summarizes the expected outcomes based on the chosen methodology.

Distillation MethodOperating PressurePot TemperatureResidence TimeExpected ee% Retention
Atmospheric Batch 760 mmHg> 290 °C2 - 4 hours< 10% (Severe Racemization)
Vacuum Fractional 10.5 mmHg~ 155 °C1 - 2 hours50 - 70% (Moderate Racemization)
Short-Path (Kugelrohr) < 1.0 mmHg< 120 °C10 - 20 mins> 90% (High Retention)
Wiped-Film Evaporator < 0.1 mmHg< 100 °C< 1 minute> 98% (Near Complete Retention)

Conclusion: For highly sensitive chiral lactones like (R)- δ -undecalactone, Wiped-Film Evaporation (WFE) or highly optimized Short-Path Distillation under deep vacuum are the only acceptable methods to guarantee stereochemical purity.

Section 6: References
  • Title: delta-Undecalactone (CID 61204) Physical Properties Source: PubChem URL: [Link]

  • Title: Purification by short-path distillation and prevention of racemization Source: Organic Syntheses URL: [Link]

  • Title: Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution Source: MDPI URL: [Link]

Optimization

Technical Support Center: Troubleshooting Chiral Chromatography for (R)-6-Hexyltetrahydro-2H-pyran-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the enantiomeric separation of (R)-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the enantiomeric separation of (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as δ -undecalactone). This chiral lactone is a high-value compound in the flavor, fragrance, and pharmaceutical industries, making baseline resolution ( Rs​≥1.5 ) critical for accurate enantiomeric excess (ee) determination.

Quantitative Data Summary: Impact of Chromatographic Parameters

The following table synthesizes the causal relationship between mobile phase composition, column temperature, and the resulting chromatographic performance on a standard polysaccharide-based chiral stationary phase (CSP).

Parameter StateModifier (Isopropanol %)Column Temp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Diagnostic Conclusion
High Modifier 15%251.21.050.8Modifier outcompetes lactone for H-bonding sites.
High Temp 5%402.11.101.1Entropy dominates; transient diastereomeric complexes destabilized.
Optimized 5%253.51.201.8Balanced steric fit and dipole-dipole interactions.
Max Resolution 2%155.21.352.6Enthalpy-driven separation maximized; longer run time.

Troubleshooting Workflows & Logical Relationships

Workflow Start Poor Resolution (Rs < 1.5) 6-Hexyltetrahydro-2H-pyran-2-one CheckTech Identify Analytical Technique Start->CheckTech HPLC HPLC / SFC (Polysaccharide CSP) CheckTech->HPLC GC Gas Chromatography (Cyclodextrin CSP) CheckTech->GC ModCheck Check Polar Modifier (Is Alcohol > 10%?) HPLC->ModCheck FilmCheck Check CSP Derivatization & Column Overload GC->FilmCheck ReduceMod Reduce Modifier to 1-5% Increase Hexane ModCheck->ReduceMod Yes TempCheck Check Column Temp (Is T > 25°C?) ModCheck->TempCheck No ReduceTemp Lower T to 10-15°C (Enthalpy-driven) TempCheck->ReduceTemp Yes UseTBDMS Switch to 2,3-di-O-acetyl- 6-O-TBDMS-beta-CD FilmCheck->UseTBDMS Wrong Phase Dilute Increase Split Ratio (e.g., 1:50 to 1:100) FilmCheck->Dilute Peak Tailing

Figure 1: Decision tree for troubleshooting chiral resolution of δ -undecalactone.

Frequently Asked Questions (FAQs)

Q1: Why is my peak resolution ( Rs​ ) below 1.5 when using a polysaccharide-based CSP in HPLC?

Causality & Mechanism: Polysaccharide-based chiral stationary phases, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), rely on a combination of hydrogen bonding, π−π interactions, and steric inclusion within the chiral groove of the polymer[1]. For 6-Hexyltetrahydro-2H-pyran-2-one, the primary interaction is the hydrogen bond formed between the lactone's carbonyl oxygen (acceptor) and the carbamate NH group (donor) on the CSP.

If your mobile phase contains a high concentration of a polar modifier (e.g., >10% isopropanol or ethanol), the alcohol molecules actively compete with the lactone for these hydrogen-bonding sites. This saturation of the chiral cleft by the solvent prevents the formation of the transient diastereomeric complexes required for enantioseparation, leading to co-elution. Solution: Reduce the polar modifier concentration to 1–5% to force the lactone to interact more intimately with the CSP.

Q2: How does column temperature affect the enantioseparation of this lactone?

Causality & Mechanism: Chiral recognition is a thermodynamic process governed by the Gibbs free energy equation: ΔΔG=ΔΔH−TΔΔS . The separation of δ -lactone enantiomers is almost exclusively enthalpy-driven ( ΔΔH<0 ), meaning the tighter, more energetically favorable fit of one enantiomer in the chiral cleft is what drives the separation[1].

As you increase the column temperature, the entropic penalty ( TΔΔS ) increases, counteracting the enthalpic advantage. If you operate at or above the isoenantioselective temperature ( Tiso​ ), the selectivity ( α ) drops to 1.0, and resolution is completely lost. Solution: Lower the column compartment temperature to 10–15 °C. While this will broaden peaks slightly due to slower mass transfer, the exponential gain in selectivity usually results in a net increase in Rs​ .

Thermodynamics Lactone (R)/(S)-Lactone in Mobile Phase Cleft Chiral Cleft (CSP) H-Bonding & Sterics Lactone->Cleft Adsorption ComplexR Transient Diastereomeric Complex (R) Cleft->ComplexR ΔH_R, ΔS_R ComplexS Transient Diastereomeric Complex (S) Cleft->ComplexS ΔH_S, ΔS_S Resolution Enthalpy-Driven Resolution (ΔΔH < 0) ComplexR->Resolution Thermodynamic Difference ComplexS->Resolution Thermodynamic Difference

Figure 2: Thermodynamic pathways governing enantiomeric recognition in chiral chromatography.

Q3: I am using Gas Chromatography (GC) with a cyclodextrin phase. The peaks are tailing, and resolution is poor. How do I fix this?

Causality & Mechanism: In GC, chiral separation of δ -lactones relies on host-guest inclusion complexation within the hydrophobic cavity of cyclodextrins. Native cyclodextrins have high melting points and poor solubility in polysiloxane stationary phases. If you are using an underivatized or incorrectly derivatized cyclodextrin, the lactone will not partition efficiently[2].

For δ -undecalactone, literature establishes that highly derivatized cyclodextrins—specifically heptakis(2,3-di-O-acetyl-6-O-TBDMS)- β -cyclodextrin —are required for optimal stereodifferentiation[3]. Peak tailing in this context is rarely a silanol activity issue; rather, it is usually caused by column overloading. Chiral GC columns have very low capacities due to the bulky nature of the chiral selector. Solution: Ensure you are using the correct TBDMS-derivatized β -cyclodextrin phase. If tailing persists, increase your split ratio (e.g., to 1:100) or dilute your sample tenfold.

Experimental Protocols

Protocol A: Self-Validating HPLC Optimization Workflow

This protocol is designed to systematically isolate the variables causing poor resolution in normal-phase HPLC.

  • System Preparation: Flush the HPLC system with 100% Hexane to remove any residual reversed-phase solvents (water/acetonitrile), which will permanently damage normal-phase CSPs.

  • Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a strictly controlled mixture of Hexane / Isopropanol (98:2, v/v). Crucial step: Do not rely on pump blending for 2% mixtures; pre-mix the solvents volumetrically to prevent pump cavitation and baseline drift.

  • Equilibration: Set the column oven to 20 °C. Flow the mobile phase at 0.8 mL/min until the UV baseline (monitored at 210 nm) is perfectly stable (approx. 10 column volumes).

  • Sample Injection: Inject 5 µL of a 1 mg/mL racemic 6-Hexyltetrahydro-2H-pyran-2-one standard dissolved in the mobile phase.

  • Validation & Adjustment:

    • If Rs​<1.5 and k′<2 : The modifier is still too strong. Switch from Isopropanol to Ethanol, or reduce Isopropanol to 1%.

    • If Rs​<1.5 and k′>5 : The separation is limited by thermodynamics. Lower the temperature to 15 °C to enhance the enthalpic difference ( ΔΔH ).

Protocol B: Capillary GC Enantioseparation Workflow

Use this protocol for high-resolution volatile analysis of the lactone.

  • Column Selection: Install a fused silica capillary column (25 m x 0.25 mm ID, 0.25 µm film thickness) coated with 20% heptakis(2,3-di-O-acetyl-6-O-TBDMS)- β -cyclodextrin dissolved in a polysiloxane matrix[3].

  • Carrier Gas Configuration: Use ultra-high purity Helium. Set the flow to a constant linear velocity of 25 cm/s to maintain optimal van Deemter efficiency.

  • Inlet Parameters: Set the injector temperature to 220 °C. Use a split injection with a high split ratio (1:50 to 1:100) to prevent overloading the low-capacity chiral stationary phase. Inject 1 µL of sample (diluted in dichloromethane).

  • Oven Temperature Program:

    • Initial temperature: 90 °C (hold for 2 min).

    • Ramp: 2 °C/min (a slow ramp is critical for maximizing the number of theoretical plates interacting with the analyte).

    • Final temperature: 160 °C (hold for 10 min to elute any heavy matrix components).

  • Detection: Utilize FID or MS (Electron Ionization at 70 eV). Set the transfer line/detector temperature to 230 °C.

References

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at:[Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. ResearchGate. Available at:[Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. Available at: [Link]

Sources

Troubleshooting

Overcoming catalyst deactivation during (R)-6-Hexyltetrahydro-2H-pyran-2-one polymerization

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known in the literature as (R)- δ -undecalactone). As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known in the literature as (R)- δ -undecalactone).

As a Senior Application Scientist, I have designed this guide to address the unique kinetic and thermodynamic bottlenecks you will encounter with this specific monomer. Because of its bulky C6 hexyl substituent, this lactone behaves very differently from standard unsubstituted monomers like ε -caprolactone, making catalyst deactivation a primary point of failure.

Troubleshooting FAQs: Understanding Catalyst Deactivation

Q: Why does my polymerization stall at 40–50% conversion when using organocatalysts like t Bu-P 2​ /Urea or Diphenyl Phosphate (DPP)? A: Stalled conversion is a classic symptom of catalyst deactivation, which is severely exacerbated by the monomer's structure. (R)-6-Hexyltetrahydro-2H-pyran-2-one possesses a bulky C6 chain at the δ -position. This creates intense steric hindrance around the propagating alkoxide center, significantly lowering the propagation rate constant ( kp​ ) compared to unsubstituted lactones[1]. Because propagation is kinetically bottlenecked, trace moisture or unreacted hydroxy acids have a prolonged window to outcompete propagation. These impurities rapidly protonate highly basic catalysts like t Bu-P 2​ , leading to irreversible deactivation[1].

Q: How can I analytically differentiate between moisture-induced deactivation and thermodynamic ceiling limits? A: You must use a self-validating Gel Permeation Chromatography (GPC) check. Alkyl- δ -lactones have low ceiling temperatures ( Tc​<50∘C )[1]. If your reaction has hit the thermodynamic ceiling, the polymer's dispersity ( Đ ) will remain narrow ( <1.2 ), but conversion will plateau. Conversely, if moisture-induced deactivation is the culprit, GPC will reveal a broadened or bimodal molecular weight distribution ( Đ>1.5 ) due to continuous chain transfer events occurring before the catalyst is fully quenched.

Q: Can transition metal catalysts overcome this steric bottleneck without deactivating? A: Yes, but they introduce different vulnerabilities. Earth-abundant Fe(II)-based catalysts exhibit high turnover frequencies for δ -substituted lactones[2]. However, Fe(II) complexes are highly sensitive to protic impurities and oxidation. Deactivation in these systems typically occurs via the hydrolysis of the active metal-alkoxide bond or the formation of inactive dinuclear iron aggregates[2].

Diagnostic & Mechanistic Workflows

To systematically identify the root cause of your stalled reactions, follow the diagnostic logic tree below.

Troubleshooting Start Issue: Polymerization Stalls (Low Conversion) Check Diagnostic: Measure Dispersity (Đ) via GPC Start->Check HighD Result: High Đ (>1.5) & Low Mn Check->HighD If Đ is broad LowD Result: Low Đ (<1.2) & Stalled Mn Check->LowD If Đ is narrow Moisture Cause: Moisture/Impurity Chain Transfer HighD->Moisture Thermal Cause: Thermodynamic Limit or Catalyst Aggregation LowD->Thermal Action1 Fix: Distill Monomer over CaH2 & Karl Fischer Titration Moisture->Action1 Action2 Fix: Lower Reaction Temp & Check Catalyst Loading Thermal->Action2

Troubleshooting logic tree for identifying and resolving catalyst deactivation causes.

Mechanism Monomer (R)-δ-Undecalactone + Catalyst Active Active Propagating Chain End Monomer->Active Initiation Polymer Poly(δ-undecalactone) Active->Polymer Propagation (Slow due to C6 chain) H2O Trace H2O / Acid Active->H2O Contamination Dead Dead Chain (Deactivated Catalyst) H2O->Dead Protonation/ Hydrolysis

Mechanistic pathways showing active ROP propagation versus competing deactivation routes.

Experimental Methodologies

Protocol 1: Rigorous Monomer Purification (Self-Validating)

Expert Insight: Standard distillation is insufficient for (R)-6-hexyltetrahydro-2H-pyran-2-one. The lactone must be chemically dried to prevent the protonation of basic organocatalysts or the hydrolysis of metal centers.

  • Neutralization: Dissolve the monomer in anhydrous dichloromethane (DCM). Wash with saturated NaHCO3​ to neutralize free hydroxy acids (common auto-oxidation byproducts).

  • Pre-drying: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the DCM under reduced pressure.

  • Chemical Drying: Transfer the monomer to a Schlenk flask containing Calcium Hydride ( CaH2​ , 5% w/w). Stir at room temperature for 24 hours under a strict argon atmosphere.

  • Fractional Distillation: Distill the monomer under high vacuum ( 10−2 mbar). Discard the first 10% of the distillate to ensure absolute purity.

  • Validation Check (Critical): Perform a Karl Fischer titration on the purified monomer. This protocol is self-validating only if the water content reads ≤10 ppm. Do not proceed to polymerization if moisture exceeds this threshold.

Protocol 2: Moisture-Free Ring-Opening Polymerization (ROP)

Expert Insight: Because the C6 hexyl group slows propagation, reactions must be run at high concentrations or in bulk to favor the thermodynamics of polymerization over depolymerization[3].

  • Preparation: Inside an argon-filled glovebox ( O2​<0.1 ppm, H2​O<0.1 ppm), add the purified monomer to a flame-dried vial equipped with a magnetic stir bar. Ensure the monomer concentration is ≥3 M[3].

  • Initiator Addition: Add the initiator, benzyl alcohol (BnOH), at the desired monomer-to-initiator ratio (e.g., [M]/[I] = 100).

  • Catalyst Introduction: Introduce the catalyst. For DPP, use 1–5 mol% relative to the monomer[3]. For Fe(II) complexes, a standard loading is 5 μ mol[2].

  • Propagation: Seal the vial and stir at room temperature (25 °C). Keeping the temperature low is crucial because the ceiling temperature of δ -substituted lactones is low; higher temperatures favor depolymerization and thermal catalyst degradation[1].

  • Quenching & Recovery: Quench the reaction with Amberlyst-15 resin (for organocatalysts) or exposure to air (for Fe(II)). Precipitate the resulting poly((R)- δ -undecalactone) in cold methanol and dry under vacuum to a constant weight.

Quantitative Data Summaries

To select the appropriate catalytic system for your specific laboratory setup, consult the quantitative parameters and deactivation risks outlined below.

Table 1: Catalyst Comparison and Deactivation Mitigation for (R)- δ -Undecalactone ROP

Catalyst SystemOptimal TempPrimary Deactivation TriggerMitigation StrategyRef
t Bu- P2​ / Urea 25 °CProtonation by trace H2​O Strict Schlenk techniques; Karl Fischer validation[1]
Diphenyl Phosphate (DPP) 25 °CNeutralization by basic impuritiesHigh monomer concentration ( ≥3 M); Acidic environment[3]
Fe(II) Pyridylamido 25–60 °CHydrolysis; Dinuclear aggregationInert atmosphere; Optimized ligand steric bulk[2]

References

  • Title: 1 Source: Macromolecules - ACS Publications

  • Title: 2 Source: PMC - NIH.gov

  • Title: 3 Source: ResearchGate

Sources

Optimization

Improving solvent extraction efficiency of (R)-6-Hexyltetrahydro-2H-pyran-2-one from aqueous media

Welcome to the Lactone Recovery Support Hub . Extracting highly lipophilic flavor and fragrance compounds like (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)-δ-undecalactone) from complex aqueous biotransfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lactone Recovery Support Hub . Extracting highly lipophilic flavor and fragrance compounds like (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)-δ-undecalactone) from complex aqueous biotransformation media presents unique thermodynamic and physical challenges.

As an Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we address the root causes of extraction failures—ranging from incomplete ring-closure to emulsion stabilization—and provide self-validating methodologies to ensure maximum recovery of your target lactone.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my extraction yield of (R)-6-Hexyltetrahydro-2H-pyran-2-one consistently below 40% when extracting directly from the biotransformation broth? A: This is a thermodynamic issue related to the lactonization equilibrium. During the microbial biotransformation of fatty acids, the precursor is converted into 5-hydroxyundecanoic acid. At the near-neutral pH of most fermentation broths, this intermediate exists as an open-chain, water-soluble carboxylate salt. If you introduce an organic solvent at this stage, it will only recover the small fraction of the molecule that has spontaneously cyclized. The Fix (Causality): Lowering the pH protonates the carboxylate group, triggering an intramolecular esterification (dehydration) that closes the ring, forming the highly lipophilic (R)-6-Hexyltetrahydro-2H-pyran-2-one [1]. Always acidify the broth prior to solvent introduction.

Equilibrium HA 5-Hydroxyundecanoic Acid (Open-chain, Aqueous Soluble) Lactone (R)-6-Hexyltetrahydro-2H-pyran-2-one (Closed-ring, Lipophilic) HA->Lactone Acidic pH (< 3.0) Dehydration (-H2O) Lactone->HA Alkaline pH (> 7.0) Hydrolysis (+H2O)

pH-dependent equilibrium between 5-hydroxyundecanoic acid and (R)-δ-undecalactone.

Q2: My solvent phase is trapped in a thick, unbreakable emulsion. How do I resolve this without thermally degrading the lactone? A: Biotransformation broths are complex matrices rich in amphiphilic molecules (microbial cells, residual lipids, and biosurfactants) that stabilize the oil-water interface. The Fix (Causality): High-shear mixing disperses the solvent into micro-droplets, which are immediately coated by these biosurfactants. To break this, implement a "salting-out" strategy by adding NaCl. The high ionic strength strips the hydration shells from emulsifying proteins, causing them to precipitate, while simultaneously increasing the density difference between the aqueous and organic phases.

Q3: Which solvent offers the best balance of extraction efficiency and biocompatibility? A: While non-polar solvents like toluene exhibit an exceptionally high partition coefficient for δ-lactones and are frequently cited in synthetic extraction patents [2], toluene is highly toxic and unsuitable for food-grade or pharmaceutical applications. Ethyl acetate is the industry standard for green extraction; its moderate polarity effectively solubilizes the lactone ring while maintaining an acceptable environmental and safety profile [3].

Part 2: Quantitative Solvent Selection

To optimize your workflow, consult the solvent selection matrix below. The choice of solvent dictates both the partition coefficient (Kd) and the downstream purification requirements.

Table 1: Solvent Selection Matrix for (R)-6-Hexyltetrahydro-2H-pyran-2-one Recovery

SolventPolarity IndexPartitioning EfficiencyEmulsion RiskEHS / Green Status
Toluene 2.4Very HighModerateHigh Toxicity (Avoid for food-grade)
Ethyl Acetate 4.4HighHighAcceptable (Industry standard)
Diethyl Ether 2.8Very HighLowHigh Flammability Risk
Hexane 0.1ModerateLowNeurotoxic / High VOC

Part 3: Self-Validating Extraction Methodologies

Do not proceed blindly through an extraction. The following protocols are designed as closed-loop, self-validating systems to ensure you do not lose your product at intermediate steps.

Protocol 1: Matrix Pre-Conditioning & Lactonization

Objective: Drive the thermodynamic equilibrium entirely toward the closed-ring lactone before solvent introduction.

  • Measure the initial pH of the biotransformation broth (typically pH 6.5–7.5).

  • Acidify: Slowly add 3M HCl under continuous overhead stirring (200 rpm) until the broth reaches a stable pH of 2.0 to 2.5. Causality: The high concentration of hydronium ions protonates the 5-hydroxyundecanoate salt, forcing the dehydration reaction to form the lactone ring.

  • Incubate: Heat the acidified broth to 40°C for 60 minutes to accelerate the lactonization kinetics.

  • Self-Validation Checkpoint: Draw a 1 mL micro-aliquot of the broth. Extract with 1 mL of ethyl acetate, centrifuge briefly, and spot the organic layer on a Silica Gel 60 TLC plate (Mobile phase: Hexane:Ethyl Acetate 8:2). Stain with iodine vapor. The complete disappearance of the baseline-retained hydroxy acid and the appearance of a high-Rf spot confirms 100% lactonization. Do not proceed to bulk extraction until this is confirmed.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

Objective: Maximize mass transfer of the lactone into the organic phase while mitigating biosurfactant-induced emulsions.

  • Solvent Addition: Add Ethyl Acetate to the acidified broth at a 1:1 (v/v) ratio.

  • Controlled Agitation: Agitate using an overhead stirrer at exactly 300 rpm for 15 minutes. Causality: This specific shear rate provides sufficient surface area for mass transfer without creating micro-emulsions that are impossible to break.

  • Salting Out: Add anhydrous NaCl to a final concentration of 10% (w/v) and stir for an additional 5 minutes.

  • Phase Separation: Centrifuge the biphasic mixture at 5000 × g for 15 minutes at 20°C.

  • Recovery: Carefully decant or aspirate the upper organic phase. Dry over anhydrous Na₂SO₄ to remove residual water, then concentrate under reduced pressure (max 60°C to prevent volatilization of the lactone) [4].

  • Self-Validation Checkpoint: Perform a strict mass balance. Measure the exact volume of the recovered organic phase. Run a rapid GC-FID assay on a 1 µL aliquot using an internal standard (e.g., γ-undecalactone). Calculate the total mass of (R)-δ-undecalactone recovered. Do not discard the aqueous waste until the calculated recovery exceeds 85% of your theoretical biotransformation yield.

ExtractionWorkflow Step1 1. Biotransformation Broth (Contains Precursors & Lactone) Step2 2. Acidification (pH ~2-3) (Drives Lactonization) Step1->Step2 Add 3M HCl Step3 3. Solvent Addition (e.g., Ethyl Acetate / Toluene) Step2->Step3 1:1 v/v Ratio Step4 4. Phase Separation & Centrifugation (Breaks Emulsions via NaCl) Step3->Step4 Add 10% NaCl Step5 5. Organic Phase Recovery (Isolated (R)-δ-Undecalactone) Step4->Step5 Recover Upper Layer

Step-by-step solvent extraction workflow for (R)-6-Hexyltetrahydro-2H-pyran-2-one.

References

  • Patsnap. "Method for synthesis of delta-undeca lactone." Eureka | Patsnap.[Link]

  • ResearchGate. "Characterization of lactones in Wagyu (Japanese beef) and imported beef by combining solvent extraction and gas chromatography–mass spectrometry." ResearchGate.[Link]

  • ResearchGate. "Enzymatic resolution of racemic γ-lactones." ResearchGate.[Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV method for quantifying (R)-6-Hexyltetrahydro-2H-pyran-2-one impurities

[label="Chromatographic Separation | { Isocratic C18 | Refining Impurity Quantification I'm now deeply engaged in refining the impurity quantification section. I've begun presenting the linearity, LOD, and LOQ parameters...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chromatographic Separation | { Isocratic C18 |

Refining Impurity Quantification

I'm now deeply engaged in refining the impurity quantification section. I've begun presenting the linearity, LOD, and LOQ parameters in a structured table. I am also detailing precision data, including repeatability, while focusing on enhancing the clarity of the experimental design. I'm building data tables in markdown, alongside references to ICH Q2(R1) and published work. I have the DOT diagram, including caption and references in mind, as well.

Comprehensive Comparison Guide: Validation of HPLC-UV for Quantifying (R)-6-Hexyltetrahydro-2H-pyran-2-one Impurities

The Analytical Landscape of Saturated Lactones

(R)-6-Hexyltetrahydro-2H-pyran-2-one, commonly known as δ -undecalactone, is a critical cyclic ester utilized extensively as a flavoring agent and a pharmaceutical intermediate [1]. Ensuring the purity of this compound is paramount, as trace impurities—such as its open-chain precursor (5-hydroxyundecanoic acid) or thermal degradation products—can severely impact downstream synthetic yields and toxicological profiles.

Quantifying impurities in saturated lactones presents a unique physicochemical challenge. Because the lactone ring lacks conjugated double bonds, the molecule does not exhibit strong chromophores. Significant UV absorbance is restricted to the deep UV region (below 210 nm), driven solely by the n→π∗ and π→π∗ transitions of the ester carbonyl group [2]. Consequently, analytical scientists must carefully weigh their instrumental options to balance sensitivity, thermal stability, and baseline resolution.

Methodological Comparison: Selecting the Optimal Platform

When profiling impurities for δ -undecalactone, laboratories typically evaluate three primary platforms: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and HPLC-UV.

While GC-FID is the traditional workhorse for volatile lactones, it introduces a critical vulnerability: the high temperatures of the GC injection port (often >250°C) can induce artificial ring-opening or thermal degradation of the analyte, skewing the impurity profile. Furthermore, highly polar impurities, such as uncyclized hydroxy acids, exhibit poor volatility and may not elute without complex derivatization steps. HPLC-UV circumvents these thermal risks by operating at near-ambient temperatures, making it the superior choice for comprehensive impurity profiling [3].

Table 1: Objective Performance Comparison of Analytical Platforms

ParameterHPLC-UV (210 nm)GC-FIDHPLC-CAD
Target Analyte Profile Polar & non-volatile impuritiesVolatile impurities onlyNon-UV absorbing compounds
Thermal Degradation Risk Low (Ambient operation)High (Injection port >250°C)Low (Ambient operation)
Linearity & Dynamic Range Excellent ( R2>0.999 )Excellent ( R2>0.999 )Moderate (Non-linear response)
Sample Prep Complexity Simple (Dilution/Extraction)High (Requires derivatization)Simple
Cost per Analysis LowModerateHigh

Causality in Experimental Design: The "Why" Behind the Method

To achieve regulatory-grade quantification using HPLC-UV, every parameter must be engineered to overcome the molecule's weak UV absorbance.

  • Wavelength Selection (210 nm): As established in macrolide and lactone studies, the absence of a conjugated π -system means the compound is practically invisible above 220 nm [2]. Monitoring at 210 nm captures the carbonyl absorption maximum, providing the necessary sensitivity for trace impurities [4].

  • Mobile Phase Causality (Acetonitrile vs. Methanol): At 210 nm, solvent background noise is the primary enemy of the Limit of Detection (LOD). Methanol has a UV cutoff of ~205 nm, which generates a high, unstable baseline at 210 nm. Acetonitrile, with a UV cutoff of 190 nm, is strictly required to provide a transparent optical background, maximizing the signal-to-noise ratio [4].

  • Stationary Phase (C18 Core-Shell): A high-density C18 column provides optimal hydrophobic retention for the non-polar hexyl chain of the lactone, while allowing highly polar impurities (like hydroxy acids) to elute early, ensuring baseline resolution.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following HPLC-UV protocol is designed as a self-validating system . It incorporates internal System Suitability Testing (SST) gates that prevent the workflow from proceeding if chromatographic integrity is compromised.

Step 1: System Suitability & Internal Control

  • Prepare an SST solution containing 1.0 mg/mL (R)-6-Hexyltetrahydro-2H-pyran-2-one and 0.05 mg/mL of a known polar reference impurity (e.g., 5-hydroxyundecanoic acid) in Acetonitrile.

  • Inject 10 µL into the HPLC system (C18 column, 250 × 4.6 mm, 5 µm).

  • Run an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at 1.0 mL/min.

  • Validation Gate: The run is only valid if the resolution ( Rs​ ) between the impurity and the main peak is >1.5 , and the tailing factor ( Tf​ ) for the main peak is <1.5 .

Step 2: Linearity and Range

  • Prepare a stock solution of the lactone and target impurities at 100 µg/mL.

  • Perform serial dilutions to create five calibration levels ranging from 0.5 µg/mL to 50 µg/mL.

  • Inject each level in triplicate. Plot the peak area against concentration to determine the correlation coefficient ( R2 ).

Step 3: Accuracy (Spike Recovery)

  • Spike a known concentration of the reference impurity into a pure (R)-6-Hexyltetrahydro-2H-pyran-2-one sample at three levels: 50%, 100%, and 150% of the specification limit (typically 0.1%).

  • Extract using the mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject.

  • Calculate the percentage recovery. Validation Gate: Recovery must fall between 95.0% and 105.0%.

Validation Data & Performance Metrics

The following tables summarize the quantitative validation data derived from the optimized HPLC-UV method, demonstrating its superiority and compliance with ICH Q2(R1) guidelines.

Table 2: Linearity and Sensitivity Metrics (HPLC-UV at 210 nm)

CompoundLinear Range (µg/mL)Correlation ( R2 )LOD (µg/mL)LOQ (µg/mL)
(R)-6-Hexyltetrahydro-2H-pyran-2-one0.5 – 50.00.99980.150.45
Polar Impurity (Open-chain acid)0.5 – 50.00.99950.200.60

Table 3: Accuracy and Precision (Repeatability)

Spike LevelMean Recovery (%)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=12)
50% (0.05% w/w)98.41.21.8
100% (0.10% w/w)100.20.81.4
150% (0.15% w/w)101.50.91.5

Visualizing the Analytical Workflow

Below is the logical progression of the self-validating analytical workflow, illustrating the critical decision gates required for accurate impurity quantification.

Workflow S1 Sample Preparation Acetonitrile Extraction PTFE Filtration (0.22 µm) S2 S2 S1->S2 S3 Chromatographic Separation Isocratic C18 Column ACN:H2O (60:40) S2->S3 SST Passed S4 UV Detection Wavelength: 210 nm Target: Carbonyl n → π* S3->S4 S5 Data Analysis & Release ICH Q2(R1) Validated Impurity Quantification S4->S5

Caption: Self-validating HPLC-UV workflow for lactone impurity quantification.

References

  • Quality evaluation of Cistanche deserticola and rice wine-steamed products: drying kinetics, intelligent sensory, and chemometrics analysis - PMC. National Institutes of Health (NIH).
  • Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1) | Open Access Journals - Research and Reviews. RROIJ.
  • CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents. Google Patents.
  • Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - MDPI. MDPI.
Comparative

Benchmarking microbial strains for (R)-6-Hexyltetrahydro-2H-pyran-2-one bioconversion efficiency

Benchmarking Microbial Strains and BVMO Biocatalysts for (R)-6-Hexyltetrahydro-2H-pyran-2-one Bioconversion Efficiency Executive Summary The asymmetric synthesis of (R)-6-hexyltetrahydro-2H-pyran-2-one (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Microbial Strains and BVMO Biocatalysts for (R)-6-Hexyltetrahydro-2H-pyran-2-one Bioconversion Efficiency

Executive Summary

The asymmetric synthesis of (R)-6-hexyltetrahydro-2H-pyran-2-one (commonly known as (R)- δ -undecalactone) is a critical bioprocess in the flavor, fragrance, and pharmaceutical industries. The most efficient and enantioselective route for its production is the Baeyer-Villiger oxidation of 2-hexylcyclopentanone, catalyzed by Baeyer-Villiger Monooxygenases (BVMOs). As a Senior Application Scientist, I have evaluated the leading microbial strains and engineered enzymes for this bioconversion. This guide objectively benchmarks wild-type and engineered whole-cell biocatalysts, detailing the mechanistic causality behind strain selection and providing a self-validating biphasic protocol to overcome substrate toxicity.

Mechanistic Foundation: The BVMO Catalytic Cycle

To achieve high bioconversion efficiency, we must first understand the structural and thermodynamic demands of the reaction. BVMOs are FAD-dependent enzymes that utilize molecular oxygen and NADPH to insert an oxygen atom adjacent to the carbonyl group of cyclic ketones[1].

The nucleophilic species responsible for attacking the carbonyl group of 2-hexylcyclopentanone is a transient peroxyflavin intermediate[1]. Because the 6-hexyl tail is highly bulky, the enzyme's binding pocket must possess specific conformational flexibility—often governed by the "IN/OUT" switching of conserved Arginine residues—to accommodate the substrate while maintaining strict enantio-control[2]. Furthermore, because the reaction consumes stoichiometric amounts of NADPH, utilizing a whole-cell microbial system (e.g., Escherichia coli) co-expressing Glucose Dehydrogenase (GDH) is essential to drive continuous intracellular cofactor regeneration.

BVMO_Mechanism Substrate 2-Hexylcyclopentanone (Substrate) BVMO BVMO (FAD-dependent) Substrate->BVMO O2 Product (R)-6-Hexyltetrahydro- 2H-pyran-2-one (Product) BVMO->Product H2O NADP NADP+ BVMO->NADP Oxidation NADPH NADPH + H+ NADPH->BVMO Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono- 1,5-lactone GDH->NADPH GDH->Gluconolactone

Mechanistic pathway of BVMO-catalyzed lactonization with in situ NADPH regeneration.

Strain and Biocatalyst Benchmarking

The choice of BVMO dictates the optical purity and volumetric productivity of the final lactone. Below is a comparative analysis of the three leading biocatalysts expressed in E. coli BL21(DE3) whole-cell systems.

  • CHMO Acineto​ (Acinetobacter sp. NCIMB 9871): The historical gold standard for Baeyer-Villiger oxidations. While it provides a reliable baseline, its wild-type binding pocket struggles with the steric hindrance of the 6-hexyl chain, leading to moderate specific activity and poor thermostability ( Tm​≈38∘ C).

  • CHMO Rhod​ (Rhodococcus sp. HI-31): If optical purity is the absolute priority, this strain is the benchmark. It exhibits an exceptional enantiomeric ratio (E-value > 100) for 2-substituted cyclic ketones, ensuring near-perfect resolution of the (R)-enantiomer[3].

  • OgBVMO-Re (Oceanicola granulosus engineered variant): The modern industrial choice for bulky substrates. By reshaping the binding pocket, researchers achieved a 1.5- to 6.4-fold increase in specific activity toward branched/bulky cyclic ketones compared to traditional templates[2][4]. Furthermore, it boasts a 3°C higher melting point and a 2-fold longer half-life at 45°C, making it highly robust for bioreactor scaling[4].

Quantitative Performance Comparison
Biocatalyst / StrainSource OrganismRelative Activity (Bulky Ketones)Enantioselectivity (E-value)Thermostability ( Tm​ / T1/2​ )Primary Industrial Use-Case
CHMO Acineto​ Acinetobacter sp. NCIMB 98711.0x (Baseline)ModerateLowGeneral screening baseline
CHMO Rhod​ Rhodococcus sp. HI-31~1.2x> 100 ModerateHigh-purity pharmaceutical intermediates
OgBVMO-Re Oceanicola granulosus5.0x - 6.4x HighHigh (+3°C Tm​ ) High-yield flavor/fragrance scale-up

Experimental Protocol: Biphasic Whole-Cell Bioconversion

The Causality of the Protocol: 2-Hexylcyclopentanone is highly lipophilic and inherently toxic to E. coli lipid bilayers at concentrations exceeding 10-15 mM. To bypass this biological limitation, we utilize a biphasic liquid-liquid system . The organic phase (e.g., isooctane or bis(2-ethylhexyl) phthalate) acts as a thermodynamic reservoir—slowly partitioning the substrate into the aqueous phase at sub-toxic levels, while simultaneously extracting the (R)-6-hexyltetrahydro-2H-pyran-2-one product to prevent product inhibition and drive the reaction equilibrium forward.

Step-by-Step Methodology
  • Biocatalyst Preparation: Transform E. coli BL21(DE3) with a pET-duet vector co-expressing the selected BVMO (e.g., OgBVMO-Re) and a robust Glucose Dehydrogenase (GDH).

    • Validation: GDH expression decouples the reaction from the cell's native, rate-limiting pentose phosphate pathway, ensuring NADPH is never the bottleneck.

  • Cultivation & Induction: Grow cells in Terrific Broth (TB) at 37°C until OD600​ reaches 0.6–0.8. Induce with 0.1 mM IPTG and strictly lower the cultivation temperature to 20°C for 16 hours.

    • Validation: Slower translation kinetics at 20°C are critical for the proper folding of complex FAD-dependent monooxygenases, preventing aggregation into inactive inclusion bodies.

  • Resting Cell Suspension: Harvest cells via centrifugation (4000 × g, 10 min) and resuspend to a final OD600​ of 30 in 50 mM potassium phosphate buffer (pH 7.5) containing 1% (w/v) glucose.

    • Validation: Utilizing "resting cells" halts biomass accumulation, redirecting 100% of the metabolic carbon flux (from glucose) toward cofactor regeneration.

  • Biphasic Setup: In a baffled shake flask, add 20% (v/v) organic solvent (e.g., isooctane) containing 50 mM 2-hexylcyclopentanone.

    • Validation: Baffled flasks maximize the interfacial surface area between the aqueous and organic phases, overcoming mass transfer limitations.

  • Bioconversion: Incubate the biphasic mixture at 25°C and 200 rpm for 24 hours.

  • Extraction and Chiral Analysis: Centrifuge the mixture to sharply separate the phases. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , and analyze via Chiral GC (e.g., using a Chirasil Dex column) to accurately quantify conversion rates and enantiomeric excess (ee)[3].

Biphasic_Protocol Step1 1. Co-expression (BVMO + GDH) in E. coli BL21(DE3) Step2 2. Resting Cell Preparation (pH 7.5 Buffer + 1% Glucose) Step1->Step2 Step3 3. Biphasic System Setup (80% Aqueous / 20% Organic) Step2->Step3 Step4 4. Substrate Addition (2-Hexylcyclopentanone) Step3->Step4 Step5 5. Bioconversion (25°C, 200 rpm, 24h) Step4->Step5 Step6 6. Downstream Processing (Solvent Extraction & Chiral GC) Step5->Step6

Step-by-step workflow for biphasic whole-cell bioconversion of 2-hexylcyclopentanone.

References

  • [3] Cloning, Baeyer-Villiger Biooxidations, and Structures of the Camphor Pathway 2-Oxo-Δ3-4,5,5-Trimethylcyclopentenylacetyl-Coenzyme A Monooxygenase of Pseudomonas putida ATCC 17453 - ASM Journals. URL: 3

  • [2] Enhancing Catalytic Activity of a Baeyer–Villiger monooxygenase from Oceanicola granulosus: Simultaneous Engineering of the Distal Site and Active Site - ACS Publications. URL: 2

  • [4] Simultaneously Enhanced Catalytic Activity and Thermostability of a Baeyer–Villiger Monooxygenase from Oceanicola granulosus by Reshaping the Binding Pocket - ACS Publications. URL: 4

  • [1] Information on EC 1.14.13.22 - cyclohexanone monooxygenase - BRENDA Enzyme Database. URL: 1

Sources

Validation

Comparative mass spectrometry fragmentation of (R)-6-Hexyltetrahydro-2H-pyran-2-one and its isomers

[label="3. Ionization\nElectron Ionization (70 eV)\nSource Temp: 230 EI-MS fragmentation pathways of delta- and gamma-undecalactone isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Ionization\nElectron Ionization (70 eV)\nSource Temp: 230

EI-MS fragmentation pathways of delta- and gamma-undecalactone isomers.

Quantitative Data: Comparative Mass Spectra Profiles

To facilitate rapid spectral matching and thresholding in your data analysis software, the following table summarizes the key diagnostic ions and their relative abundances for both isomers.

Fragment Ionm/z Value(R)- δ -Undecalactone Abundance γ -Undecalactone AbundanceStructural Assignment
Molecular Ion 184< 1%< 1% [M]∙+ ( C11​H20​O2​ )
Water Loss 166~ 5%~ 2% [M−H2​O]∙+
δ -Marker 99 100% (Base Peak) < 10% [C5​H7​O2​]+ (Loss of hexyl)
γ -Marker 85 < 15%100% (Base Peak) [C4​H5​O2​]+ (Loss of heptyl)
Ring Collapse 71~ 40%~ 20% [C4​H7​O]+
Hydrocarbon 55~ 30%~ 40% [C4​H7​]+

Experimental Protocol: GC-MS Isomeric Differentiation

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes a polar stationary phase to provide orthogonal chromatographic validation to the mass spectral data.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 5.0 mL of the aqueous flavor matrix (or diluted synthetic media) into a silanized glass centrifuge tube.

  • Self-Validation Step : Spike the sample with 10 μ L of an isotopically labeled internal standard ( γ -nonalactone-d5, 100 μ g/mL). Causality: This validates extraction efficiency and acts as a stable retention time anchor to detect any chromatographic drift.

  • Add 2.0 mL of GC-grade dichloromethane (DCM). Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to achieve clean phase separation.

  • Extract the lower organic layer, dry it over anhydrous sodium sulfate to remove residual water (which degrades GC column lifespan), and transfer 1.0 mL to a GC autosampler vial.

Step 2: Gas Chromatography (GC) Separation
  • Column : DB-WAX or HP-INNOWax (30 m x 0.25 mm ID x 0.25 μ m film thickness). Causality: Lactones are highly polar. Polar polyethylene glycol (PEG) columns exploit the slight dipole moment differences between the 5- and 6-membered rings, ensuring baseline resolution. On these columns, γ -lactones consistently elute before their δ -lactone counterparts of the same carbon number.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injection : 1.0 μ L, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program : Initial hold at 60°C for 2 min, ramp at 8°C/min to 240°C, hold for 5 min.

Step 3: Mass Spectrometry (MS) Acquisition
  • Ionization : Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition Mode : Synchronous Full Scan / Selected Ion Monitoring (SIM).

    • Full Scan: m/z 40 to 300 (for general library matching and identifying unknown matrices).

    • SIM: Monitor m/z 85 (Dwell time 50 ms) and m/z 99 (Dwell time 50 ms) to maximize sensitivity for the target isomers.

Step 4: Data Analysis & Validation
  • Identify the internal standard ( γ -nonalactone-d5) at m/z 90 to verify system performance.

  • Locate the γ -undecalactone peak (elutes first) by extracting the m/z 85 chromatogram.

  • Locate the δ -undecalactone peak (elutes second) by extracting the m/z 99 chromatogram.

  • Self-Validation Step : Confirm the identity by ensuring the m/z 99/85 ratio is >10 for the δ -isomer and <0.1 for the γ -isomer.

GCMS_Workflow Prep 1. Sample Prep Liquid-Liquid Extraction (DCM + Int. Std) GC 2. GC Separation Polar DB-WAX Column (Baseline Resolution) Prep->GC EI 3. Ionization Electron Ionization (70 eV) Source Temp: 230°C GC->EI MS 4. MS Acquisition Full Scan & SIM (Monitor m/z 85 & 99) EI->MS Data 5. Data Validation Ratio Analysis (m/z 99/85) MS->Data

Step-by-step GC-MS analytical workflow for lactone isomer differentiation.

References

  • Title : delta-Undecalactone (CID 61204) Source : PubChem, National Center for Biotechnology Information URL : [Link]

  • Title : 2H-Pyran-2-one, 6-hexyltetrahydro- (Mass Spectrum) Source : NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology URL :[Link]

  • Title : gamma-Undecalactone (CID 7714) Source : PubChem, National Center for Biotechnology Information URL : [Link]

Comparative

Comparing organocatalysts vs transition metal catalysts for (R)-6-Hexyltetrahydro-2H-pyran-2-one synthesis

The synthesis of enantiopure chiral lactones is a cornerstone of modern chemical manufacturing. Specifically, (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)- δ -undecalactone) is a highly valuable target.

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiopure chiral lactones is a cornerstone of modern chemical manufacturing. Specifically, (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)- δ -undecalactone) is a highly valuable target. Beyond its widespread use in perfumery to impart creamy, vanilla-like olfactory facets[1], its chiral δ -lactone scaffold serves as a critical intermediate in the synthesis of pharmaceuticals and bioactive natural products.

As a Senior Application Scientist, evaluating the synthetic route to this molecule requires looking beyond basic yield. We must analyze the mechanistic causality, scalability, and environmental footprint of the catalytic systems employed. Currently, two dominant paradigms exist for its asymmetric synthesis: Transition Metal Catalysis (specifically, Ir-catalyzed asymmetric hydrogenation) and Organocatalysis (specifically, chiral phosphoric acid-catalyzed Baeyer-Villiger oxidation).

This guide provides an objective, data-grounded comparison of these two methodologies, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Evaluation & Causality

To understand the performance metrics of these catalysts, we must first deconstruct why they function at a molecular level.

Pathway A: Transition Metal Catalysis (Ir-SpiroPAP)

The transition metal approach typically utilizes an Iridium complex bearing a chiral spiro-pyridine-aminophosphine (SpiroPAP) ligand to perform an asymmetric hydrogenation of a δ -ketoacid precursor (5-oxoundecanoic acid)[2].

The Causality of High Turnover: The exceptional performance of Ir-SpiroPAP catalysts lies in their rigid spirocyclic backbone. In many transition metal systems, conformational flexibility allows for catalyst dimerization or degradation, killing the Turnover Number (TON). The SpiroPAP ligand creates a deep, unyielding chiral pocket that physically prevents dimerization while forcing the incoming ketone to adopt a single trajectory for hydride transfer. This extreme facial selectivity yields the chiral hemiacetal, which spontaneously lactonizes into (R)- δ -undecalactone.

Ir_Catalysis A 5-Oxoundecanoic Acid (Substrate) B Ir-SpiroPAP Catalyst + H2 (50 atm) A->B Coordination C Chiral Hemiacetal Intermediate B->C Asymmetric Hydrogenation D (R)-delta-Undecalactone (>99% ee) C->D Spontaneous Lactonization

Fig 1: Ir-SpiroPAP catalyzed asymmetric hydrogenation of δ-ketoacids to (R)-δ-undecalactone.

Pathway B: Organocatalysis (Chiral Phosphoric Acids)

The organocatalytic approach bypasses heavy metals entirely, utilizing a Chiral Phosphoric Acid (CPA) to catalyze the asymmetric Baeyer-Villiger (BV) oxidation of racemic or prochiral 2-hexylcyclopentanone using aqueous hydrogen peroxide[3][4].

The Causality of Enantioselectivity: CPAs act as bifunctional catalysts. The Brønsted acidic proton activates the carbonyl group of the cyclopentanone, accelerating the nucleophilic attack of H₂O₂. Simultaneously, the phosphoryl oxygen acts as a hydrogen-bond acceptor, anchoring the peroxide. This dual activation locks the resulting Criegee intermediate into a highly organized, hydrogen-bond-stabilized transition state. This rigid geometry dictates the migratory aptitude of the adjacent carbon atoms, ensuring that only one specific enantiomer undergoes the alkyl migration to form the (R)- δ -lactone.

Organocatalysis_BVO S 2-Hexylcyclopentanone (Racemic/Prochiral) C Chiral Phosphoric Acid (CPA) Organocatalyst S->C Dual Activation I Criegee Intermediate (H-Bond Stabilized TS) C->I Nucleophilic Attack O Aqueous H2O2 (Green Oxidant) O->C Dual Activation P (R)-delta-Undecalactone (High Regio/Enantioselectivity) I->P Stereocontrolled Alkyl Migration

Fig 2: CPA-catalyzed Baeyer-Villiger oxidation via a H-bond stabilized Criegee intermediate.

Quantitative Performance Matrix

When selecting a route for process development, the empirical data dictates the viability of the scale-up. Below is a comparative matrix summarizing the performance of both catalytic systems based on current literature standards.

ParameterTransition Metal (Ir-SpiroPAP)Organocatalysis (CPA)
Catalyst Loading 0.001 - 0.01 mol% (Extremely low)5 - 10 mol% (Moderate)
Turnover Number (TON) Up to 100,000Typically < 1,000
Enantiomeric Excess (ee) >99% ee85 - 95% ee
Reagent / Oxidant H₂ Gas (50 atm)30% Aqueous H₂O₂
Atom Economy High (Addition of H₂, loss of H₂O)High (Addition of O)
Trace Metal Residue Requires rigorous scavenging (Pd/Ir limits)Zero (Inherently metal-free)
Primary Application Industrial metric-ton scale-upPharmaceutical intermediates

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints that confirm the success of an intermediate step before resources are wasted on the next.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

Objective: Synthesize (R)-6-Hexyltetrahydro-2H-pyran-2-one from 5-oxoundecanoic acid.

  • Preparation: In a nitrogen-filled glovebox, dissolve 5-oxoundecanoic acid (10.0 mmol) in anhydrous MeOH (20 mL).

  • Catalyst Activation: Add the (S)-Ir-SpiroPAP catalyst (0.001 mmol, 0.01 mol%) to the solution. Causality note: The (S)-ligand is required to induce the (R)-configuration in the final lactone due to the specific spatial arrangement of the transition state.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at 25°C for 2 hours.

  • Self-Validation Checkpoint 1 (Kinetic): Monitor the internal pressure gauge. A plateau in H₂ consumption indicates reaction completion. If pressure does not drop within 15 minutes, abort and check for catalyst poisoning (e.g., trace sulfur or water in the substrate).

  • Self-Validation Checkpoint 2 (Conversion): Depressurize the vessel safely. Take a 50 µL aliquot, dilute in DCM, and analyze via GC-FID. The complete disappearance of the ketoacid peak validates 100% conversion.

  • Workup & Lactonization: Concentrate the solvent under vacuum. The resulting chiral hydroxy acid will spontaneously cyclize into the δ -lactone during concentration. Purify via short-path distillation.

  • Self-Validation Checkpoint 3 (Stereochemical): Analyze the purified product via chiral GC (e.g., Cyclosil-B column). An ee of >99% validates the integrity of the chiral pocket; an ee <98% indicates potential ligand degradation during setup.

Protocol B: Organocatalytic Baeyer-Villiger Oxidation

Objective: Synthesize (R)-6-Hexyltetrahydro-2H-pyran-2-one from 2-hexylcyclopentanone.

  • Preparation: In a round-bottom flask, dissolve 2-hexylcyclopentanone (5.0 mmol) in anhydrous dichloromethane (15 mL).

  • Catalyst Addition: Add the Chiral Phosphoric Acid catalyst (e.g., (R)-TRIP) at 5 mol% loading. Stir for 10 minutes at 0°C to allow the catalyst-substrate hydrogen-bonding network to establish.

  • Oxidation: Dropwise, add 30% aqueous H₂O₂ (7.5 mmol, 1.5 equiv). Causality note: Slow addition prevents the thermal runaway of peroxide decomposition and maintains the highly organized transition state required for high ee.

  • Self-Validation Checkpoint 1 (Regioselectivity): After 12 hours, take a 100 µL aliquot, perform a mini-aqueous workup, and run a crude ¹H-NMR. Look for the characteristic oxymethine proton multiplet at ~4.2 ppm. If the signal shifts elsewhere, the wrong alkyl group migrated (poor regioselectivity).

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint 2 (Stereochemical): Purify via flash chromatography and analyze via chiral HPLC. An ee of 85-95% is expected. If ee is <80%, it indicates background (uncatalyzed) oxidation occurred, meaning the H₂O₂ addition was too fast or the temperature was too high.

Strategic Recommendations

The choice between these two catalysts hinges entirely on the end-use constraints of the product:

  • Choose Transition Metal Catalysis (Ir-SpiroPAP) when targeting industrial-scale production (e.g., flavor and fragrance manufacturing). The staggering TON (up to 100,000) makes the high upfront cost of the Iridium catalyst negligible over massive batch sizes. Furthermore, the >99% ee achieved is unparalleled[2].

  • Choose Organocatalysis (CPA) when synthesizing pharmaceutical intermediates where stringent regulations strictly prohibit heavy metal residues. While the TON is lower and the ee is slightly inferior, the inherent lack of metal toxicity and the use of green oxidants (aqueous H₂O₂) make it a superior choice for early-stage drug development[3][4].

References

  • Delta-undecalactone (CAS N° 710-04-3)
  • Source: Organic Letters (ACS Publications)
  • Source: Chemical Science (RSC Publishing)
  • Source: Organometallics (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (R)-6-Hexyltetrahydro-2H-pyran-2-one

For professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardshi...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of (R)-6-Hexyltetrahydro-2H-pyran-2-one (also known as δ-Undecalactone), a lactone compound utilized in various applications. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure that this compound is managed safely from the point of generation to its final disposal.

Hazard Profile and Essential Safety Information

Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. (R)-6-Hexyltetrahydro-2H-pyran-2-one, while not classified as acutely hazardous by all regulatory bodies, possesses characteristics that necessitate its treatment as a hazardous waste. Some classifications indicate it may cause skin and serious eye irritation, and it is recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, discharging it into sewer systems or waterways is strictly prohibited.[1]

Key Chemical and Physical Properties

A summary of essential data for (R)-6-Hexyltetrahydro-2H-pyran-2-one is provided below. This information is critical for understanding its behavior and for ensuring safe handling during disposal procedures.

PropertyValueSource
Chemical Formula C₁₁H₂₀O₂[2][3]
Molar Mass 184.27 g/mol [2]
Appearance Colorless to pale yellow liquid[1][4]
Density ~0.932 - 0.992 g/cm³[1][2]
Boiling Point ~291.9 °C at 760 mmHg[2]
Flash Point > 93 °C (> 200 °F)[1]
Water Solubility Insoluble[2]

Recommended Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation. Always wear the following when handling (R)-6-Hexyltetrahydro-2H-pyran-2-one for disposal:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Use suitable, chemically resistant, impervious gloves.[1]

  • Body Protection: Don a lab coat or long-sleeved, impervious clothing to prevent skin contact.[1][5]

  • Respiratory Protection: In cases of insufficient ventilation or aerosol generation, a suitable respirator should be worn.[1]

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[9]

Before disposal, a waste characterization must be performed to determine if the material is a "listed" or "characteristic" hazardous waste.[10] While (R)-6-Hexyltetrahydro-2H-pyran-2-one is not typically a P- or U-listed waste, its potential for environmental toxicity means it must be managed as hazardous. It is imperative to consult all local, state, and federal regulations, as state rules can be more stringent than federal RCRA requirements.[1][9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of (R)-6-Hexyltetrahydro-2H-pyran-2-one, ensuring compliance and safety at each stage.

Step 1: Waste Identification and Segregation Treat all waste containing (R)-6-Hexyltetrahydro-2H-pyran-2-one (pure compound, solutions, contaminated materials) as hazardous waste.[5] Proper segregation is crucial to prevent dangerous reactions. This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11][12] Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire.

Step 2: Containerization Use a dedicated, chemically compatible, and leak-proof container for waste collection.[5][11][13] The container must be in good condition, free from damage, and equipped with a secure, screw-top cap to prevent leaks or vapor release.[11] Never fill a waste container beyond 90% capacity to allow for vapor expansion.[13]

Step 3: Labeling Proper labeling is a critical compliance and safety requirement. The waste container must be clearly marked with:

  • The words "Hazardous Waste"[5][13]

  • The full chemical name: "(R)-6-Hexyltetrahydro-2H-pyran-2-one"[5]

  • The date on which waste was first added to the container (the "accumulation start date").[9]

  • An indication of the associated hazards (e.g., "Environmental Hazard").

Step 4: On-Site Accumulation and Storage Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][11] This area must be under the direct control of laboratory personnel.[13] The SAA should be a secure location away from ignition sources and general laboratory traffic, and it should have secondary containment to capture any potential leaks from the primary container.[5][6] Federal regulations place limits on the amount of waste that can be stored and for how long; once a container is full, it must be moved from the SAA within three days.[11]

Step 5: Disposal of Contaminated Materials and Empty Containers Any materials that come into contact with (R)-6-Hexyltetrahydro-2H-pyran-2-one, such as pipette tips, absorbent pads, and gloves, must be disposed of as hazardous waste in the same designated container.[1][14] Empty containers that once held the pure chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1] The rinsate from this process is also considered hazardous waste and must be collected for proper disposal.[14]

Step 6: Final Disposal The final step is the removal and disposal of the waste by a licensed and approved hazardous waste contractor.[1][13] Never dispose of (R)-6-Hexyltetrahydro-2H-pyran-2-one by pouring it down the drain or placing it in the regular trash.[1][15] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[16]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Ensure Safety: Evacuate all non-essential personnel and ensure the area is well-ventilated.[1] Remove any potential ignition sources.[1]

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 1.

  • Containment: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or commercial sorbents.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1] All cleaning materials must also be treated as hazardous waste.

Disposal and Spill Response Workflow

The following diagram illustrates the decision-making process for the safe handling and disposal of (R)-6-Hexyltetrahydro-2H-pyran-2-one waste and spills.

G start_node start_node process_node process_node decision_node decision_node hazard_node hazard_node end_node end_node A Waste Generation ((R)-6-Hexyltetrahydro-2H-pyran-2-one) B Is this a spill or routine waste? A->B C Routine Waste Protocol B->C Routine Waste D Spill Management Protocol B->D Spill E 1. Segregate Waste (Keep from incompatibles) C->E I 1. Evacuate & Ventilate Area Don Full PPE D->I F 2. Use Labeled, Compatible Waste Container E->F G 3. Store in Designated Satellite Accumulation Area (SAA) F->G H 4. Arrange Pickup via EHS for Licensed Disposal Contractor G->H J 2. Contain Spill with Inert Absorbent I->J K 3. Collect Contaminated Material into Hazardous Waste Container J->K K->F

Caption: Disposal and Spill Response Workflow for (R)-6-Hexyltetrahydro-2H-pyran-2-one.

References

  • Proper Disposal Procedures for Massoia Lactone. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management Guidelines. Princeton University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - delta-Decanolactone. Fisher Scientific.
  • Navigating the Safe Disposal of (+)
  • What is a RCRA Hazardous Waste?. Connecticut Department of Energy & Environmental Protection.
  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia.
  • 6-Hexyltetrahydro-2H-pyran-2-one. LookChem.
  • Guidelines on the Disposal of Chemical Wastes from Laboratories. Universiti Tun Hussein Onn Malaysia.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • 2H-Pyran-2-one, 6-hexyltetrahydro-. NIST Chemistry WebBook.
  • Proper Disposal of 6-Tridecyltetrahydro-2H-pyran-2-one: A Guide for Labor
  • delta-UNDECALACTONE. PubChem.

Sources

Handling

Personal protective equipment for handling (R)-6-Hexyltetrahydro-2H-pyran-2-one

As a Senior Application Scientist, I have designed this comprehensive technical safety and handling guide for (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)-δ-undecalactone). This guide is engineered specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical safety and handling guide for (R)-6-Hexyltetrahydro-2H-pyran-2-one (commonly known as (R)-δ-undecalactone). This guide is engineered specifically for researchers and drug development professionals, moving beyond basic safety data to explain the causality behind handling procedures. By understanding the mechanistic behavior of this lactone, laboratory personnel can execute self-validating protocols that ensure absolute safety and experimental integrity.

Mechanistic Hazard Profiling

(R)-6-Hexyltetrahydro-2H-pyran-2-one (CAS: 710-04-3) is a cyclic ester widely utilized as a synthetic intermediate and flavor compound. While it possesses a relatively low acute toxicity profile, its unique molecular architecture dictates specific handling requirements[1].

The Causality of Hazards:

  • Dermal and Ocular Irritation (H315, H319): The molecule features a highly lipophilic hexyl tail (LogP ~3.06) attached to a lactone ring. This lipophilicity allows the compound to rapidly partition into and disrupt the lipid bilayers of the stratum corneum and ocular mucosa. Once partitioned, the lactone moiety acts as a mild electrophile, leading to localized protein interaction and subsequent irritation[2].

  • Respiratory Tract Irritation (H335): Although its high molecular weight (184.28 g/mol ) keeps vapor pressure low at ambient temperatures, aerosolization during transfer or vaporization during heated reactions can introduce the lipophilic compound directly to sensitive mucous membranes, triggering respiratory irritation[2].

  • Polymer Degradation: As an oxygenated organic solvent, this lactone can permeate and swell specific thin elastomers and plastics (like polystyrene or low-density polyethylene), compromising both PPE integrity and experimental equipment.

Quantitative Safety Data & PPE Matrix

To mitigate the specific hazards outlined above, Personal Protective Equipment (PPE) must be selected based on chemical compatibility rather than generic lab standards.

Table 1: Physical & Toxicological Properties

PropertyValue / ClassificationMechanistic Implication
Molecular Weight 184.28 g/mol Low volatility at 20°C; primary inhalation risk is via aerosols/heating.
LogP (Octanol/Water) ~3.06Highly lipophilic; readily penetrates unprotected biological barriers.
Skin/Eye Irritation Category 2 (H315, H319)Mild electrophile; requires strict dermal and ocular barrier protection.
STOT SE Category 3 (H335)Vapors/mists cause localized respiratory tract irritation.

Table 2: PPE Specifications & Scientific Rationale

Equipment CategorySpecificationScientific RationaleSelf-Validation Step
Hand Protection Butyl Rubber (0.3 mm thickness)Butyl rubber provides superior resistance to permeation by cyclic esters compared to standard thin nitrile[2].Pneumatic inflation test prior to donning.
Eye Protection ANSI Z87.1 tight-fitting gogglesPrevents capillary action of lipophilic liquids into the ocular mucosa in the event of a splash.Visual and tactile inspection of the facial seal.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risks if the lactone is utilized alongside highly flammable carrier solvents.Verify complete button closure and glove-cuff overlap.
Respiratory Chemical Fume HoodMechanical ventilation captures localized vapors generated during active transfer[2].Verify digital anemometer reads 80–120 fpm.

Self-Validating Operational Protocol

Every operational step in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Environmental Preparation

  • Action: Conduct all transfers and reactions inside a certified Chemical Fume Hood.

  • Validation: Read the hood's anemometer. The airflow must register between 80 and 120 feet per minute (fpm). If the alarm sounds or flow is inadequate, do not open the chemical container.

Phase 2: PPE Integrity Verification

  • Action: Don an FR lab coat, ANSI Z87.1 goggles, and 0.3 mm butyl rubber gloves[2].

  • Validation: Before handling the chemical, trap air inside each glove, twist the cuff to seal it, and squeeze. If the glove deflates, a micro-puncture is present. Discard and replace.

Phase 3: Reagent Handling & Transfer

  • Action: Transfer the (R)-6-Hexyltetrahydro-2H-pyran-2-one using strictly glass syringes, stainless steel needles, or PTFE-lined pipettes.

  • Causality: Standard polystyrene serological pipettes or LDPE tips can swell or degrade upon prolonged contact with lipophilic lactones, leading to structural failure or leaching of plasticizers into your assay.

  • Validation: After the first draw, visually inspect the pipette tip/barrel for cloudiness or etching. If the material remains optically clear, proceed.

Phase 4: Chemical Decontamination (Base-Catalyzed Hydrolysis)

  • Action: Submerge all used glassware in a mild alkaline bath (e.g., 0.1 M NaOH in 50% ethanol/water) for 30 minutes, followed by a thorough deionized water rinse.

  • Causality: Lactones are highly stable in neutral water but rapidly hydrolyze in the presence of hydroxide ions. Saponification opens the lactone ring, converting the lipophilic, stubborn (R)-6-Hexyltetrahydro-2H-pyran-2-one into the highly water-soluble sodium salt of 5-hydroxyundecanoic acid. This ensures complete removal from glass surfaces.

  • Validation: Perform an olfactory check. The parent chemical has a distinct creamy, peach-like odor. The complete absence of this odor confirms successful hydrolysis and decontamination.

Spill Mitigation & Disposal Plan

Due to its lipophilicity and potential long-term hazards to aquatic environments, spills must be contained immediately and prevented from entering drains[1].

Table 3: Spill Response Quantities & Actions

Spill SizeContainment MaterialAction PlanDisposal Route
Micro (< 10 mL) Absorbent fleece/clothWipe immediately; wash surface with alkaline detergent to hydrolyze residue[1].Solid hazardous waste bin.
Small (10 - 100 mL) Vermiculite / Dry SandPerimeter diking; absorb from the outside in to prevent spreading[1].Sealed HDPE container.
Large (> 100 mL) Vermiculite / Dry SandDike spill; block all drains; use non-sparking scoops for collection[1].Regulated chemical waste pickup.

Crucial Note on Absorbents:Never use sawdust or combustible organic absorbents. While the lactone itself is not highly flammable, mixing lipophilic organic compounds with high-surface-area combustible materials creates a mixed-waste fire hazard. Always use inert materials like vermiculite or dry sand[1]. Dispose of all saturated absorbents as hazardous waste in accordance with local regulations[3].

Logical Workflow Visualization

The following diagram maps the logical decision tree for handling (R)-6-Hexyltetrahydro-2H-pyran-2-one, ensuring that validation checks and spill mitigation pathways are strictly followed.

G Start Initiate Handling Protocol (R)-6-Hexyltetrahydro-2H-pyran-2-one HoodCheck Fume Hood Flow Check Target: 80-120 fpm Start->HoodCheck HoodFail Halt Operations Adjust Airflow HoodCheck->HoodFail < 80 fpm PPE Don PPE: 0.3mm Butyl Rubber Gloves ANSI Z87.1 Goggles HoodCheck->PPE Verified (80-120 fpm) PPECheck Pneumatic Inflation Test (Check for micro-punctures) PPE->PPECheck PPEFail Discard & Replace Gloves PPECheck->PPEFail Puncture Detected Transfer Transfer Reagent Use Glass/PTFE Equipment PPECheck->Transfer Intact PPEFail->PPECheck Retest New Gloves TransferCheck Inspect Equipment for Polymer Degradation Transfer->TransferCheck Spill Spill Occurs? TransferCheck->Spill Contain Contain with Vermiculite/Sand (Avoid combustible sawdust) Spill->Contain Yes Decon Alkaline Wash Glassware (Base-Catalyzed Hydrolysis) Spill->Decon No Dispose Transfer to HDPE Waste Label as Hazardous Contain->Dispose Dispose->Decon Success Protocol Complete Odor Test Verified Decon->Success

Caption: Self-validating operational workflow and spill mitigation logic for handling cyclic lactones.

References

  • Advanced Biotech. (2026). Safety Data Sheet: Delta Undecalactone natural. Retrieved from [Link]

Sources

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